3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-thiophen-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXMUHRZXDKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a thiophene moiety, a well-established pharmacophore. This combination makes it a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for researchers.
Introduction
The strategic incorporation of heterocyclic moieties into drug candidates is a cornerstone of modern medicinal chemistry. The thiophene ring, a bioisostere of the phenyl group, is a privileged scaffold found in numerous FDA-approved drugs. Its presence can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[1][2] Sulfonamides, in turn, represent a critical class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
The convergence of these two key structural motifs in 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride presents a unique opportunity for the development of novel drug candidates. The sulfonyl chloride functional group serves as a versatile handle for the facile synthesis of a diverse library of sulfonamide derivatives through reaction with a wide range of primary and secondary amines.[4] This guide aims to provide researchers with a thorough understanding of this compound's core attributes and a practical framework for its synthesis and utilization in drug discovery programs.
Physicochemical Properties
Due to the limited availability of direct experimental data for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, the following table summarizes its known identifiers and predicted physicochemical properties based on its structural similarity to benzenesulfonyl chloride and other substituted analogues.
| Property | Value | Source |
| IUPAC Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride | - |
| CAS Number | 1250693-54-9 | [5] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [5] |
| Molecular Weight | 258.75 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow solid or oil | Analogy |
| Melting Point | Not available. Predicted to be a low-melting solid. | Analogy |
| Boiling Point | Not available. Expected to be high-boiling and likely to decompose upon distillation at atmospheric pressure. | Analogy |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and insoluble in water.[6] | Analogy |
| Stability | Moisture-sensitive; will hydrolyze in the presence of water to the corresponding sulfonic acid.[7] | Analogy |
Synthesis and Characterization
The synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by chlorosulfonation. This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway
The proposed synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of a commercially available bromobenzenesulfonyl chloride with a thiophene boronic acid derivative. This is a robust and widely used method for the formation of carbon-carbon bonds.[6][8][9]
Caption: Proposed synthetic workflow for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product from this step is the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride under the basic aqueous conditions of the Suzuki coupling.
Step 2: Chlorination of the Sulfonic Acid
-
Reaction Setup: Place the crude 3-(thiophen-2-yl)benzenesulfonic acid in a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).
-
Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(thiophen-2-yl)benzene-1-sulfonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization
The structure of the synthesized 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be confirmed by standard spectroscopic techniques. The following are predicted spectral data based on analogous compounds:
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20-8.10 (m, 2H): Aromatic protons on the benzene ring ortho to the sulfonyl chloride group.
-
δ 7.80-7.70 (m, 1H): Aromatic proton on the benzene ring para to the sulfonyl chloride group.
-
δ 7.65-7.55 (m, 1H): Aromatic proton on the benzene ring.
-
δ 7.50-7.40 (m, 1H): Thiophene proton.
-
δ 7.30-7.20 (m, 1H): Thiophene proton.
-
δ 7.15-7.05 (m, 1H): Thiophene proton.
¹³C NMR (100 MHz, CDCl₃):
-
δ 145-140: Quaternary carbon of the benzene ring attached to the sulfonyl group.
-
δ 140-135: Quaternary carbon of the thiophene ring.
-
δ 135-125: Aromatic and thiophene CH carbons.
IR (ATR, cm⁻¹):
-
~3100: C-H stretching (aromatic and thiophene).
-
~1370 and ~1180: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.
-
~1580, ~1470: C=C stretching (aromatic and thiophene).
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of SO₂ and Cl.[10]
Reactivity and Synthetic Applications
The reactivity of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it an excellent substrate for nucleophilic substitution reactions.
Sulfonamide Formation
The most significant application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11]
Caption: General scheme for sulfonamide synthesis.
This reaction provides a straightforward route to a diverse array of thiophene-containing sulfonamides for biological screening.
Sulfonate Ester Formation
Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
Applications in Drug Discovery
Thiophene-containing sulfonamides are a well-established class of compounds with a wide range of biological activities. The title compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications in various areas:
-
Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties by inhibiting key enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[3] The thiophene moiety can enhance the binding affinity and selectivity for specific carbonic anhydrase isoforms.
-
Antimicrobial Agents: The sulfonamide pharmacophore is classic in antibacterial drug design. Novel thiophene-sulfonamides may exhibit activity against drug-resistant bacterial strains.[12]
-
Anti-inflammatory Agents: Certain sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. The thiophene ring can be tailored to achieve selective COX-2 inhibition, potentially leading to anti-inflammatory drugs with fewer gastrointestinal side effects.
-
α-Glucosidase Inhibitors: Recent studies have identified thiophene-containing sulfonamides as potent α-glucosidase inhibitors, suggesting their potential for the treatment of type 2 diabetes.[13]
The versatility of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride allows for the systematic exploration of the structure-activity relationships (SAR) of thiophene-sulfonamide derivatives, aiding in the rational design of more potent and selective drug candidates.
Safety and Handling
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is expected to be a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
Conclusion
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its properties, a robust and practical synthetic protocol, and a discussion of its potential applications. The strategic combination of the thiophene and sulfonamide pharmacophores offers a rich chemical space for the development of new therapeutic agents targeting a range of diseases.
References
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An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
CAS Number: 1250693-54-9 Molecular Formula: C₁₀H₇ClO₂S₂ Molecular Weight: 258.75 g/mol
This technical guide provides a comprehensive overview of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its role in medicinal chemistry.
Introduction: The Significance of the Thiophene-Benzenesulfonamide Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] When coupled with a benzenesulfonamide moiety, the resulting scaffold becomes a powerful platform for the development of targeted therapies. Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticancer drugs.[6] The combination of these two pharmacophores in 3-(thiophen-2-yl)benzene-1-sulfonyl chloride offers a unique opportunity to explore novel chemical space and develop next-generation therapeutics.[7]
Physicochemical and Spectroscopic Properties
While experimental data for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is not widely published, its properties can be predicted based on the analysis of its constituent parts and structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Appearance | Off-white to yellow solid | Aryl sulfonyl chlorides are often crystalline solids at room temperature.[8] |
| Melting Point | 30-33 °C (similar to 3-bromobenzenesulfonyl chloride) | The melting point is influenced by the crystal lattice packing and intermolecular forces.[8] |
| Boiling Point | > 90-91 °C at 0.5 mmHg (similar to 3-bromobenzenesulfonyl chloride) | High boiling point is expected due to the molecular weight and polar nature.[8] |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, acetone), reacts with water. | Typical solubility profile for sulfonyl chlorides.[9][10] |
| Stability | Moisture-sensitive; handle under inert atmosphere.[11][12][13] | The sulfonyl chloride group is susceptible to hydrolysis.[11][12][13] |
Predicted Spectroscopic Data
The following spectroscopic data is predicted based on known values for benzenesulfonyl chloride, 2-thiophenesulfonyl chloride, and other substituted biaryl systems.[14][15][16][17][18][19]
-
δ 8.1-8.3 ppm (m, 2H): Protons on the benzene ring ortho to the sulfonyl chloride group.
-
δ 7.6-7.8 ppm (m, 2H): Protons on the benzene ring meta and para to the sulfonyl chloride group.
-
δ 7.5-7.6 ppm (dd, 1H): Thiophene proton at the 5-position.
-
δ 7.3-7.4 ppm (dd, 1H): Thiophene proton at the 3-position.
-
δ 7.1-7.2 ppm (t, 1H): Thiophene proton at the 4-position.
-
δ ~145 ppm: Quaternary carbon of the benzene ring attached to the sulfonyl chloride group.
-
δ ~140 ppm: Quaternary carbon of the benzene ring attached to the thiophene ring.
-
δ ~138 ppm: Quaternary carbon of the thiophene ring attached to the benzene ring.
-
δ ~134 ppm: Benzene CH para to the sulfonyl chloride.
-
δ ~129 ppm: Benzene CHs.
-
δ ~128 ppm: Thiophene CH at the 5-position.
-
δ ~127 ppm: Thiophene CH at the 3-position.
-
δ ~126 ppm: Thiophene CH at the 4-position.
-
δ ~125 ppm: Benzene CH ortho to the sulfonyl chloride.
-
~3100 cm⁻¹: C-H stretching (aromatic).
-
~1370 cm⁻¹ & ~1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.
-
~1580, 1475 cm⁻¹: C=C stretching (aromatic rings).
-
~810-750 cm⁻¹: C-H out-of-plane bending, indicative of substitution patterns on the aromatic rings.
-
M⁺ at m/z 258 and 260: Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine.
-
Fragment at m/z 223: Loss of Cl.
-
Fragment at m/z 159: Loss of SO₂Cl.
-
Fragment at m/z 83: Thiophenyl cation.
Synthesis and Purification
The most plausible and versatile method for the synthesis of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[20] In this case, the coupling of 3-bromobenzenesulfonyl chloride with thiophen-2-ylboronic acid is the proposed route.
Caption: Synthetic workflow for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving aryl halides and boronic acids.[20][21]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride, thiophen-2-ylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture). The use of a biphasic system with a phase-transfer catalyst can also be effective.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.
Chemical Reactivity and Handling
The reactivity of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[9]
Caption: Role in the drug discovery process.
Conclusion
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its synthesis via Suzuki-Miyaura coupling provides a reliable and scalable route to this important intermediate. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, leading to the creation of diverse chemical libraries for drug discovery. The proven therapeutic potential of the thiophene-benzenesulfonamide scaffold in areas such as oncology, infectious diseases, and inflammation underscores the importance of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride as a key starting material for the development of future medicines.
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- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. 3-Bromobenzenesulfonyl chloride | CAS: 2905-24-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 23. reddit.com [reddit.com]
- 24. 2-Thiophene boronic acid - 6165-68-0 - Structure, Synthesis, Properties [organoborons.com]
A Comprehensive Technical Guide to the Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride
Abstract
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a pivotal intermediate in the development of novel therapeutics and advanced functional materials. Its unique structural motif, combining a reactive sulfonyl chloride with a bi-aryl system, offers a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the primary synthetic strategies for its preparation, with a focus on mechanistic rationale, detailed experimental protocols, and practical insights for researchers in medicinal chemistry and materials science. The methodologies discussed herein are grounded in established chemical principles, ensuring reproducibility and scalability.
Introduction: Significance and Synthetic Overview
The convergence of a thiophene ring and a phenylsulfonyl chloride moiety within a single molecule, as seen in 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, gives rise to a compound of significant interest in contemporary chemical research. The sulfonamide group, readily derived from the sulfonyl chloride, is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] The thiophene heterocycle, a well-known bioisostere of the benzene ring, is also a prevalent feature in many biologically active compounds, often modulating pharmacokinetic and pharmacodynamic properties.[2]
The synthesis of this target molecule, however, is not without its challenges. The primary difficulties lie not in the formation of the sulfonamide linkage, but in the efficient and regioselective construction of the sulfonyl chloride precursor itself.[1] Traditional methods for synthesizing aryl sulfonyl chlorides, such as direct electrophilic aromatic substitution with chlorosulfonic acid, often suffer from a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate.[1]
This guide will focus on two robust and regioselective synthetic paradigms for the preparation of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A convergent approach that constructs the bi-aryl core by coupling a pre-functionalized benzene ring with a thiophene-boron species.
-
Modified Sandmeyer Reaction: A classical yet powerful transformation that converts a primary aromatic amine into the desired sulfonyl chloride with high fidelity.
Each strategy will be examined in detail, from the underlying mechanistic principles to step-by-step experimental procedures, providing the reader with a comprehensive and actionable understanding of these synthetic routes.
Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3][4] This approach offers a highly convergent and regiochemically precise route to 3-(thiophen-2-yl)benzene-1-sulfonyl chloride. The core of this strategy involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an organoboron reagent.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzenesulfonyl chloride), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (2-thienylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired bi-aryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[2] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[2]
Visualizing the Suzuki-Miyaura Pathway
Caption: A generalized workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions and substrate purity.
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzenesulfonyl chloride, 2-thienylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.
| Parameter | Typical Value/Condition | Rationale/Insight |
| Catalyst Loading | 1-5 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation. The choice of base can influence reaction rate and side reactions.[6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is necessary to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can also be used with soluble bases like CsF.[6] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion.[2] |
Synthetic Strategy II: Modified Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl diazonium salt into a variety of functional groups, including halides and pseudohalides.[7] A modification of this reaction, first reported by Meerwein, allows for the direct conversion of a diazonium salt to a sulfonyl chloride. This method is particularly advantageous due to the low cost and ready availability of aniline starting materials and the precise regiochemical control it offers.
Mechanistic Rationale
The Sandmeyer-type chlorosulfonylation proceeds through a multi-step sequence:
-
Diazotization: The starting amine, 3-(thiophen-2-yl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a highly reactive aryl diazonium salt.
-
Radical Formation: In the presence of a copper(I) catalyst, the diazonium salt undergoes a single-electron reduction to form an aryl radical, with the concomitant loss of dinitrogen gas (N₂).[7]
-
Sulfonyl Radical Addition: The aryl radical reacts with sulfur dioxide (SO₂) to form an arylsulfonyl radical.
-
Oxidative Chlorination: The arylsulfonyl radical is then oxidized by a copper(II) species, which also serves as the chlorine donor, to yield the final 3-(thiophen-2-yl)benzene-1-sulfonyl chloride and regenerate the copper(I) catalyst.
Modern protocols often utilize stable SO₂ surrogates like 1,4-bis(sulfur dioxide)dabco adduct (DABSO) to avoid handling gaseous sulfur dioxide.[8]
Visualizing the Sandmeyer Pathway
Caption: Key stages in the Sandmeyer synthesis of the target sulfonyl chloride.
Experimental Protocol: Sandmeyer-type Chlorosulfonylation
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[9][10]
Materials:
-
3-(Thiophen-2-yl)aniline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) or DABSO (SO₂ surrogate)
-
Copper(I) chloride (CuCl) (catalytic amount, e.g., 10 mol%)
-
Acetic acid
-
Ice
Procedure:
-
Dissolve 3-(thiophen-2-yl)aniline in a mixture of acetic acid and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid, and add the catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. A precipitate may form during the addition. The temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, and then let it warm to room temperature. Stir until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into a large volume of ice-water. The sulfonyl chloride product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.
| Parameter | Typical Value/Condition | Rationale/Insight |
| Diazotization Temp. | 0-5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures. Strict temperature control is essential. |
| SO₂ Source | Gaseous SO₂, SOCl₂, DABSO | Thionyl chloride (SOCl₂) or stable surrogates like DABSO can be used to avoid handling gaseous SO₂, improving safety and convenience.[8][9] |
| Catalyst | CuCl, CuCl₂ | Copper(I) is the active catalyst, but Cu(II) salts can also be used as they are reduced in situ by SO₂. |
| Solvent | Acetic acid, Aqueous acid | Using a fully aqueous system can be advantageous, as the product often precipitates directly in high purity, simplifying work-up.[9][10] |
Comparative Analysis and Conclusion
Both the Suzuki-Miyaura coupling and the modified Sandmeyer reaction represent viable and effective strategies for the synthesis of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride. The choice between these two routes will often depend on the availability of starting materials, the desired scale of the reaction, and the specific functional group tolerance required.
-
The Suzuki-Miyaura coupling offers a more convergent and modular approach. It is particularly well-suited for library synthesis, where diverse aryl or heteroaryl boronic acids can be coupled with a common bromobenzenesulfonyl chloride core. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
-
The Sandmeyer reaction is a more classical, cost-effective method that is well-suited for larger-scale preparations. Its primary limitation is the need to synthesize the precursor aniline, 3-(thiophen-2-yl)aniline, which itself would likely be prepared via a cross-coupling reaction.
References
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 807-811. [Link][9]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link][10]
-
Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(3), 758-763. [Link]
-
Biscoe, M. R., & MacMillan, D. W. C. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 131(31), 10834-10835. [Link][1]
-
Sengupta, S., & Mondal, S. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett, 28(19), 2494-2498. [Link][5]
-
Deeming, A. C., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 22(15), 5905-5910. [Link][8]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link][3]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? [r/Chempros post]. [Link][6]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Structure Elucidation of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride represents a key building block, combining the reactive sulfonyl chloride handle with a biaryl scaffold, a privileged motif in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the unambiguous determination of its structure. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of synthesis, mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR experiments. Each step is rationalized to create a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment for researchers engaged in the synthesis of complex molecules.
Introduction: The Strategic Importance of Biaryl Sulfonyl Chlorides
Biaryl structures are prevalent in a vast array of pharmaceuticals and advanced materials, prized for their conformational properties and ability to engage with biological targets.[1] The incorporation of a sulfonyl chloride functional group provides a versatile anchor for further chemical modification, enabling the synthesis of sulfonamides, sulfonates, and other derivatives which are themselves critical pharmacophores.[2]
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a compound of interest that merges these two features. Its correct identification and characterization are paramount before its use in downstream applications. The process of structure elucidation is not merely about data collection; it is a logical puzzle where each piece of spectroscopic evidence must corroborate the others to build an irrefutable case for a single molecular architecture.[3] This guide details a multi-technique approach, beginning with a robust synthetic strategy to obtain the analyte, followed by a systematic analytical workflow to confirm its identity.
Synthetic Strategy: A Self-Validating Approach
To elucidate a structure, one must first obtain the compound. A logical synthetic route not only provides the material for analysis but also offers the first piece of evidence for the proposed structure. The most robust and versatile method for constructing the C(aryl)-C(aryl) bond in this target is the Suzuki-Miyaura cross-coupling reaction, valued for its mild conditions and broad functional group tolerance.[4][5][6] This is followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, a classic and reliable transformation.
Proposed Synthetic Pathway
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability, Storage, and Handling of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: A Technical Whitepaper
Executive Summary
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1250693-54-9) is a highly reactive, bifunctional chemical intermediate widely utilized in the synthesis of complex sulfonamides, kinase inhibitors, and advanced agrochemicals. Due to the extreme electrophilicity of the sulfonyl chloride moiety and the electron-rich nature of the thiophene ring, this compound exhibits significant instability under ambient conditions. This whitepaper provides an authoritative, causality-driven guide to its degradation mechanisms, optimal storage environments, and self-validating analytical protocols for stability assessment.
Structural Causality and Degradation Mechanisms
The instability of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is dictated by its dual-ring system and the highly labile sulfur-chlorine bond.
-
Hydrolytic Lability: The sulfonyl chloride group is exceptionally sensitive to nucleophilic attack by water. The primary degradation pathway is rapid hydrolysis, which yields 3-(thiophen-2-yl)benzenesulfonic acid and stoichiometric amounts of corrosive hydrogen chloride (HCl) gas[1],[2].
-
Thermal and Photolytic Sensitivity: Aryl sulfonyl chlorides can undergo thermal decomposition at elevated temperatures, leading to the homolytic cleavage of the S-Cl bond and the release of sulfur dioxide (SO₂),[3]. Furthermore, the thiophene moiety is susceptible to photo-oxidation when exposed to direct UV light, necessitating light-shielded storage.
Degradation pathways of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride under environmental stress.
Empirical Storage Protocols & Environmental Controls
To arrest the kinetic degradation of the compound, storage conditions must isolate the material from moisture, thermal energy, and photonic excitation. The following parameters establish a self-validating storage system where the absence of pressure build-up (from HCl/SO₂ gas) serves as a primary macro-indicator of stability.
| Parameter | Optimal Condition | Mechanistic Rationale |
| Temperature | 2°C to 8°C | Reduces the kinetic energy available for the activation of thermal S-Cl bond cleavage and slows ambient hydrolysis[1]. |
| Atmosphere | Nitrogen or Argon (Inert) | Displaces atmospheric H₂O and O₂, preventing nucleophilic hydrolysis and thiophene photo-oxidation,. |
| Container | Amber Glass or PTFE-lined | Prevents UV-induced radical formation and resists corrosion from trace HCl generation. Avoid standard metals. |
| Moisture | Strictly Anhydrous (<0.03%) | Water acts as the primary nucleophile. Even trace humidity initiates an autocatalytic degradation loop via HCl release. |
Self-Validating Analytical Workflows: The Derivatization Protocol
A critical failure point in sulfonyl chloride stability assessment is the direct use of standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Because RP-HPLC utilizes aqueous mobile phases, the sulfonyl chloride will hydrolyze during the chromatographic run, yielding false-positive degradation data[1].
Expertise & Experience Insight: To achieve a trustworthy, self-validating analytical system, the sulfonyl chloride must be quantitatively "trapped" prior to analysis. By reacting the sample with an excess of a secondary amine (e.g., piperidine) in an anhydrous solvent, the labile sulfonyl chloride is instantly converted into a highly stable sulfonamide. This sulfonamide can then be accurately quantified via RP-HPLC, reflecting the true concentration of the intact starting material.
Self-validating forced degradation and analytical workflow utilizing amine derivatization.
Step-by-Step Forced Degradation and Validation Methodology
To establish a comprehensive stability profile for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, researchers must execute controlled forced degradation studies[1].
Phase 1: Stress Application
-
Sample Preparation: Dissolve 10 mg of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in 10 mL of anhydrous acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Hydrolytic Stress: Aliquot 1 mL of stock. Add 100 µL of HPLC-grade water. Incubate at 25°C for 4 hours.
-
Thermal Stress: Subject 5 mg of the solid compound to 60°C in a dry, sealed amber vial for 48 hours. Re-dissolve in 5 mL anhydrous ACN.
-
Oxidative Stress: Aliquot 1 mL of stock. Add 50 µL of 3% H₂O₂. Incubate at 25°C for 2 hours in the dark.
Phase 2: Derivatization (The Self-Validating Step)
-
Amine Quenching: To each 1 mL stressed aliquot (and a control unstressed aliquot), add 200 µL of a 0.5 M solution of piperidine in anhydrous ACN.
-
Reaction Time: Vortex the mixture and allow it to sit at room temperature for 15 minutes to ensure complete conversion to the corresponding piperidine-sulfonamide.
-
Dilution: Dilute the derivatized samples 1:10 with the HPLC mobile phase (e.g., 50:50 Water:ACN) immediately prior to injection.
Phase 3: Chromatographic Analysis
-
HPLC Conditions: Inject 10 µL onto a standard C18 column (250 mm x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.
-
Detection: Monitor via UV detection at 254 nm (optimal for the conjugated thiophene-benzene chromophore system).
-
Data Interpretation: The peak corresponding to the piperidine-sulfonamide derivative represents the intact 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. A decrease in this peak area relative to the unstressed control directly quantifies the extent of degradation.
References
-
Title: Stability and safe use strategy of trifluoromethanesulfonyl chloride Source: Wechem Global URL: [Link]
-
Title: Sulfonyl Chloride Production Line Source: Zauxi Group URL: [Link]
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: [Link]
Sources
Technical Safety & Handling Guide: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Executive Summary: The Dual Nature of Sulfonyl Chlorides
In drug discovery, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS: 1250693-54-9) serves as a critical electrophilic building block. It is primarily employed to install the 3-(thiophen-2-yl)benzenesulfonyl moiety into amine-bearing scaffolds, generating sulfonamides—a pharmacophore ubiquitous in carbonic anhydrase inhibitors, antibacterial agents, and GPCR ligands.
However, the very reactivity that makes this reagent valuable—its high electrophilicity—renders it a significant safety hazard. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's behavior, specifically focusing on hydrolytic instability and corrosive potential . As researchers, we must treat this compound not just as a reagent, but as a stored energy source prone to releasing hydrogen chloride (HCl) gas upon contact with ambient moisture.
Chemical Identity & Technical Specifications
| Parameter | Technical Detail |
| Chemical Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride |
| CAS Number | 1250693-54-9 |
| Molecular Formula | C₁₀H₇ClO₂S₂ |
| Molecular Weight | 258.74 g/mol |
| Physical State | Off-white to pale yellow solid (typically crystalline powder) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Reacts violently with water |
| Storage Condition | Inert atmosphere ( |
Hazard Identification: The Mechanistic "Why"
Standard SDSs list hazards; this section explains the causality to enable better risk assessment.
Hydrolytic Decomposition & HCl Release
The sulfonyl chloride group (
-
Reaction:
-
Safety Implication: A sealed bottle that has absorbed moisture will pressurize with HCl gas. Opening such a bottle without precautions can result in an acid gas puff, causing immediate respiratory and ocular injury.
-
Self-Validating Check: If the solid appears "wet," "clumpy," or has a sharp, acrid odor immediately upon breaking the parafilm (before uncapping), hydrolysis has likely occurred.
Corrosivity & Toxicology[5][6][7]
-
Skin/Eye Corrosion (Category 1B): Upon contact with biological tissue, the compound hydrolyzes rapidly using tissue moisture. This generates hydrochloric acid in situ (thermal and chemical burn) and benzenesulfonic acid (protein denaturation).
-
Thiophene Moiety: While the sulfonyl chloride dominates acute toxicity, the thiophene ring adds potential for metabolic activation (epoxidation) in biological systems, though this is less relevant for acute handling than for chronic pharmacological evaluation.
Operational Protocols: A Self-Validating Workflow
This workflow is designed to ensure safety through process gates —steps that must be verified before proceeding.
Storage & Inspection Gate
-
Protocol: Store under nitrogen/argon at 2–8°C.
-
Validation: Inspect the bottle septum or cap liner. If the liner is corroded or the solid has turned into a viscous oil/paste, do not use . The reagent is compromised and dangerous.[1][2]
Reaction Setup (Schotten-Baumann Conditions)
To synthesize the corresponding sulfonamide safely:
-
Vessel Prep: Flame-dry a 2-neck round-bottom flask and purge with
. -
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.
-
Base Scavenger: Add 1.2–1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct.
-
Addition: Dissolve the sulfonyl chloride in minimal solvent and add dropwise to the amine solution at 0°C .
-
Why 0°C? Controls the exotherm of the sulfonylation and minimizes side reactions (e.g., hydrolysis if trace water is present).
-
Quenching & Waste Disposal
-
Quench: Do not pour water directly into the reaction.[2] Add a dilute solution of Ammonium Chloride (
) or Sodium Bicarbonate ( ) slowly. -
Disposal: All aqueous waste will contain thiophene-sulfonic acid salts. Dispose of as Halogenated Organic Waste .
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this moisture-sensitive reagent.
Figure 1: Decision matrix for the safe handling of moisture-sensitive sulfonyl chlorides.
Emergency Response & First Aid
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Wash with soap and water for 15+ min.[1] Do not use organic solvents. | Water dilutes the acid; organic solvents may increase skin absorption of the thiophene moiety. |
| Eye Contact | Rinse with water/saline for 15+ min.[1] Lift eyelids. | Immediate dilution of HCl is critical to prevent corneal opacity. |
| Inhalation | Move to fresh air.[3][1][4][5] If breathing is difficult, give oxygen.[5] | Inhaled HCl causes pulmonary edema; oxygen support counteracts hypoxia. |
| Spill (Bench) | Cover with solid Sodium Bicarbonate ( | Neutralizes acidity ( |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride (Parent Structure). Retrieved February 27, 2026, from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1250693-54-9). Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved February 27, 2026, from [Link]
Sources
reactivity of sulfonyl chloride functional group
An in-depth technical analysis of the sulfonyl chloride functional group requires a fundamental understanding of its electronic properties, kinetic behaviors, and the precise experimental conditions necessary to harness its reactivity. This whitepaper provides a comprehensive guide to the mechanistic foundations and practical applications of sulfonyl chlorides in medicinal chemistry and drug development.
The reactivity of the sulfonyl chloride functional group (
Nucleophilic substitution at this tetracoordinate sulfur generally proceeds via a concerted
Steric vs. Electronic Effects:
In classical carbon-centered
Core Reactivity Profiles
The divergent reactivity of sulfonyl chlorides forms the basis for synthesizing several critical functional groups in drug discovery:
-
Amination (Sulfonamide Synthesis): The reaction of sulfonyl chlorides with primary or secondary amines yields sulfonamides. This linkage is a cornerstone of pharmacology, present in early antibacterial sulfa drugs, modern COX-2 inhibitors (e.g., Celecoxib), and diuretics[3].
-
Esterification (Sulfonate Formation): Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters (e.g., tosylates, mesylates). This is a vital functional group interconversion that transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate) for subsequent cross-coupling or substitution[1].
-
Hydrolysis: The primary competing side reaction is hydrolysis, where water acts as the nucleophile to yield the corresponding sulfonic acid[1]. This pathway is the primary mechanism of degradation for sulfonyl chloride reagents.
Caption: Divergent nucleophilic substitution pathways of sulfonyl chlorides.
Quantitative Data: Kinetic Parameters and Solvolysis
Understanding the relative rates of solvolysis (hydrolysis/methanolysis) versus productive amination is critical for optimizing reaction conditions. The table below summarizes the kinetic behaviors and solvent isotope effects of various sulfonyl chlorides, highlighting how structural modifications influence their half-lives and reactivity pathways.
| Substrate | Solvent System | Relative Reactivity ( | Kinetic Solvent Isotope Effect ( | Primary Mechanistic Pathway |
| Benzenesulfonyl Chloride | 1.0 (Baseline) | 1.46 | ||
| p-Nitrobenzenesulfonyl Chloride | ~5.2 | N/A | Accelerated | |
| 2,4,6-Trialkylbenzenesulfonyl Chloride | Amine / Pyridine | 3.0 - 5.0 | N/A | Accelerated amination via steric pre-organization[2] |
| Methanesulfonyl Chloride (MsCl) | Methanol | Variable | 1.76 |
Self-Validating Experimental Protocols
To ensure high fidelity in synthetic applications, the following protocols are designed to maximize product yield while mitigating the inherent moisture sensitivity of sulfonyl chlorides.
Protocol 1: Parallel Synthesis of Sulfonamides (Minimizing Hydrolysis)
Rationale: Water-mediated hydrolysis of the sulfonyl chloride easily outcompetes amination if the amine is poorly nucleophilic or if the pH is not strictly controlled[5]. This protocol utilizes strictly anhydrous conditions and a sterically hindered, non-nucleophilic base to ensure the amine remains the sole active nucleophile.
-
Preparation & Inert Atmosphere: Flame-dry a 20 mL reaction vial and flush continuously with inert gas (Ar or
). This prevents atmospheric moisture from initiating premature hydrolysis. -
Amine Solution Formulation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Base Addition: Add
-diisopropylethylamine (DIPEA) (2.0 equiv) to the amine solution. Causality: The steric bulk of the isopropyl groups on DIPEA prevents it from acting as a competing nucleophile against the sulfonyl chloride, while effectively scavenging the generated HCl to prevent amine protonation. -
Thermal Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic; cooling controls the reaction rate, suppresses the formation of di-sulfonylated byproducts, and minimizes the thermal degradation of the electrophile[5].
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes[5].
-
Monitoring & Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS. The disappearance of the starting amine mass peak validates the completion of the forward reaction.
-
Workup: Quench with saturated aqueous
, extract with DCM, wash with brine, dry over anhydrous , and concentrate under reduced pressure[5].
Protocol 2: Late-Stage Sulfonyl Chloride Formation from Primary Sulfonamides
Rationale: Traditionally, primary sulfonamides were viewed as terminal functional groups in drug discovery. However, recent methodologies have repurposed them as modifiable handles. By using a pyrylium salt (
-
Substrate Activation: In a dry flask, dissolve the primary sulfonamide (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add the pyrylium tetrafluoroborate salt (
) (1.2 equiv) and (2.0 equiv) to the solution[6]. Causality: exhibits high chemoselectivity towards primary amines, forming an activated pyridinium intermediate that transforms the nitrogen into an excellent leaving group. -
Thermal Conversion: Stir the mixture at 80 °C for 3-5 hours. The elevated temperature is required to drive the elimination of the pyridinium species, generating the sulfonyl chloride in situ.
-
Nucleophilic Trapping: Cool the reaction to room temperature. The in situ generated sulfonyl chloride can now be trapped by adding a complex amine or alcohol (alongside a base like triethylamine) to forge a new, highly functionalized sulfonamide or sulfonate ester linkage[6].
Note: For researchers looking to bypass the isolation of sulfonyl chlorides entirely, recent advancements in copper-catalyzed ligand-to-metal charge transfer (LMCT) allow for the one-pot synthesis of sulfonamides directly from aryl carboxylic acids via a decarboxylative halosulfonylation pathway[7].
References
-
Wikipedia Contributors. "Sulfonamide (medicine)." Wikipedia, The Free Encyclopedia. [Link]
-
National Institutes of Health (NIH). "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition.[Link]
-
D-NB.info. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." German National Library. [Link]
-
Macmillan Group, Princeton University. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society. [Link]
-
MDPI. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride." International Journal of Molecular Sciences. [Link]
-
MDPI. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
The Genesis and Evolution of Thiophene-Containing Sulfonyl Chlorides: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and chemical evolution of thiophene-containing sulfonyl chlorides. From the serendipitous discovery of the thiophene nucleus by Victor Meyer to the development of sophisticated synthetic methodologies, this document traces the journey of these vital chemical intermediates. It offers a detailed examination of their synthesis, reaction mechanisms, and their pivotal role in the advancement of medicinal chemistry and materials science. This guide is designed to serve as a comprehensive resource, equipping researchers and professionals with the foundational knowledge and practical insights necessary for innovation in their respective fields.
The Dawn of Thiophene Chemistry: A Serendipitous Unveiling
The period immediately following Meyer's discovery, from 1883 to 1888, is often referred to as the "Victor Meyer period" of thiophene chemistry.[5] This era was characterized by a flurry of research activity aimed at understanding the properties and reactivity of this novel aromatic system, which bore a striking resemblance to benzene.[5] This foundational work, much of which was compiled in Meyer's book, Die Thiophengruppe, set the stage for the subsequent development of thiophene-based reagents and intermediates.[5]
The Advent of Thiophene Sulfonyl Chlorides: From Sulfonation to Chlorosulfonation
The high reactivity of thiophene towards electrophilic substitution, a consequence of its electron-rich aromatic nature, was quickly recognized by early researchers.[6] Sulfonation, in particular, was found to occur much more readily with thiophene than with benzene, a property that was historically exploited for the purification of benzene. The treatment of a mixture of benzene and thiophene with sulfuric acid results in the preferential sulfonation of thiophene to the water-soluble thiophene-2-sulfonic acid, allowing for their separation.[7]
The logical extension of sulfonation was the direct introduction of the sulfonyl chloride group, a significantly more versatile functional handle for synthetic transformations. The primary method for this transformation is chlorosulfonation , typically employing chlorosulfonic acid (ClSO₃H). This powerful reagent allows for the direct conversion of a C-H bond on the thiophene ring to a sulfonyl chloride group (-SO₂Cl).
While the exact first synthesis of a thiophene sulfonyl chloride is not definitively documented in the readily available literature, it is highly probable that these compounds were first prepared in the late 19th or early 20th century, following the initial investigations into the sulfonation of thiophene. The direct chlorosulfonation of thiophene predominantly yields thiophene-2-sulfonyl chloride .[3][7]
The regioselectivity of this reaction is governed by the electronic properties of the thiophene ring. The sulfur atom, through its lone pair of electrons, donates electron density to the ring, activating it towards electrophilic attack. This activation is most pronounced at the C2 (α) and C5 (α') positions, making them the preferred sites of substitution.[2]
Synthetic Methodologies for Thiophene Sulfonyl Chlorides: A Journey of Refinement
The synthesis of thiophene sulfonyl chlorides has evolved from classical, often harsh, methods to more refined and versatile protocols.
Classical Chlorosulfonation with Chlorosulfonic Acid
The direct reaction of thiophene or its derivatives with chlorosulfonic acid has been the most common and long-standing method for the preparation of thiophene sulfonyl chlorides.[8]
Reaction Mechanism: The chlorosulfonation of thiophene is an electrophilic aromatic substitution reaction. The electrophile is believed to be the chlorosulfonium ion (ClSO₂⁺) or a related species generated from chlorosulfonic acid. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as depicted below.
Caption: Mechanism of Chlorosulfonation of Thiophene.
Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride [9]
This protocol describes a typical laboratory-scale synthesis of thiophene-2-sulfonyl chloride using chlorosulfonic acid.
Materials:
-
2-Chlorothiophene
-
Chlorosulfonic acid
-
Dry ice/acetone bath
-
Methylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Magnesium sulfate
Procedure:
-
A solution of 160 g (1.38 mol) of chlorosulfonic acid is cooled to -10°C to -15°C in a dry ice/acetone bath with stirring.
-
An 80 g (0.68 mol) sample of 2-chlorothiophene is added dropwise to the cooled chlorosulfonic acid.
-
After the addition is complete, the reaction mixture is stirred at 50°C for 2 hours.
-
The mixture is then cooled and carefully poured into 250 g of ice.
-
The aqueous mixture is extracted with methylene chloride.
-
The methylene chloride extract is washed with a saturated aqueous sodium bicarbonate solution, followed by water.
-
The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield 5-chloro-2-thienylsulfonyl chloride.
Causality Behind Experimental Choices:
-
Low Temperature Addition: The dropwise addition of the thiophene derivative to cooled chlorosulfonic acid is crucial to control the highly exothermic reaction and prevent side reactions such as polymerization and charring.
-
Excess Reagent: The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.
-
Ice Quench: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze any remaining chlorosulfonic acid in a controlled manner.
-
Bicarbonate Wash: The wash with sodium bicarbonate solution is necessary to neutralize any remaining acidic species, including hydrochloric acid generated during the reaction.
Modern Advancements in Chlorosulfonation
While effective, the use of neat chlorosulfonic acid can be problematic for acid-sensitive substrates.[10] This has led to the development of milder and more selective methods.
A notable advancement is the use of a 1:1 N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex.[10] This reagent offers a more convenient and often higher-yielding, one-step procedure for the preparation of various thiophene sulfonyl chlorides.[10]
Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride using DMF-SO₂Cl₂ Complex [10]
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform
Procedure:
-
Freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol), keeping the temperature below 25°C.
-
The resulting hygroscopic solid complex is held at the same temperature for an additional 30 minutes.
-
Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98°C for 1 hour with occasional shaking.
-
The viscous brown mixture is cooled, poured into ice-water, and extracted with chloroform.
-
The chloroform solution is washed successively with water, 5% sodium bicarbonate solution, and water, and then dried.
-
Evaporation of the solvent followed by vacuum distillation yields thiophene-2-sulfonyl chloride.
Advantages of the DMF-SO₂Cl₂ Method:
-
Operational Simplicity: The reagents are easier to handle than neat chlorosulfonic acid.
-
Milder Conditions: While heating is required, the overall conditions can be less harsh than with chlorosulfonic acid, making it suitable for a wider range of substrates.
-
Good Yields: The yields are often comparable or superior to those obtained with traditional methods.
Regioselectivity in the Chlorosulfonation of Substituted Thiophenes
The position of chlorosulfonation on a substituted thiophene ring is influenced by the electronic nature of the substituent.
-
Electron-donating groups (e.g., alkyl, alkoxy) at the 2-position generally direct the incoming sulfonyl chloride group to the 5-position.
-
Electron-withdrawing groups (e.g., acyl, nitro) at the 2-position deactivate the ring, making chlorosulfonation more difficult. The substitution typically occurs at the 4- or 5-position, with the specific outcome often depending on the reaction conditions.[11] For instance, the chlorosulfonation of 2-acetylthiophene with neat chlorosulfuric acid yields the 5-sulfonyl chloride derivative.[11]
The Synthetic Utility of Thiophene Sulfonyl Chlorides: Building Blocks for Innovation
Thiophene sulfonyl chlorides are versatile intermediates, primarily valued for their ability to react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Synthesis of Thiophene Sulfonamides
The reaction of a thiophene sulfonyl chloride with a primary or secondary amine is a robust method for the synthesis of thiophene sulfonamides. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. sciensage.info [sciensage.info]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Sulfonylation with 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Introduction & Strategic Utility
In modern drug discovery, the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride scaffold represents a high-value "biaryl" building block. Unlike simple benzenesulfonyl chlorides, this compound incorporates a thiophene ring, offering unique physicochemical properties:
-
Bioisosterism: The thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability (reducing CYP450 liability) and altering lipophilicity (LogP).
-
Pi-Stacking Interactions: The electron-rich thiophene moiety can engage in specific pi-pi or sulfur-aromatic interactions within a protein binding pocket.
-
Vector Exploration: The meta positioning (3-position) of the thiophene relative to the sulfonyl group provides a "bent" geometry, distinct from para-substituted analogs, allowing access to different chemical space in Structure-Activity Relationship (SAR) studies.
This guide provides a definitive protocol for utilizing this reagent to synthesize sulfonamides, prioritizing yield, purity, and reproducibility.
Chemical Properties & Handling[1][2]
| Property | Specification |
| Compound Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride |
| Structure Description | Benzene ring substituted at C1 with -SO₂Cl and at C3 with a 2-thienyl group.[1][2] |
| Molecular Weight | ~258.74 g/mol |
| Physical State | Typically an off-white to yellow solid or semi-solid (depending on purity). |
| Reactivity | Electrophilic. Reacts violently with nucleophiles (amines, alcohols) and water. |
| Stability | Moisture Sensitive. Hydrolyzes to the sulfonic acid upon exposure to atmospheric moisture. |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood. Wear chemical-resistant gloves and eye protection.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an addition-elimination pathway (associative mechanism) or a concerted
Mechanism Diagram
Figure 1: Mechanistic pathway of sulfonamide formation. The base acts as a proton scavenger to drive the equilibrium forward and prevent acid-mediated side reactions.
Experimental Protocol: Synthesis of Sulfonamides
This protocol is optimized for Parallel Medicinal Chemistry (PMC) scales (50 mg to 500 mg) but is scalable.
Method A: The "Gold Standard" (DCM/Pyridine)
Best for: Non-polar amines, acid-sensitive substrates, and maximum yield.
Reagents
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Pyridine (2.0 – 3.0 equiv) OR Triethylamine (TEA) (3.0 equiv) + DMAP (0.1 equiv cat.)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a reaction vial/flask and purge with Nitrogen/Argon.
-
Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Base (Pyridine or TEA). Stir for 5 minutes at Room Temperature (RT).
-
-
Addition:
-
Cool the mixture to 0°C (ice bath). Critical: Cooling controls the exotherm and prevents disulfonylation of primary amines.
-
Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.
-
-
Reaction:
-
Allow the reaction to warm to RT naturally.
-
Stir for 2–4 hours .
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine and the mass of the product (M+H).
-
-
Workup (Self-Validating Step):
-
Quench: Add 1M HCl (aq) to the reaction mixture.
-
Why? This converts excess pyridine/TEA into water-soluble salts and removes unreacted amine.
-
-
Separation: Extract with DCM (x3).
-
Wash: Wash combined organics with Sat. NaHCO₃ (removes sulfonyl chloride hydrolysis byproducts) and Brine.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Usually, the product is pure enough for biological screening (>95%).
-
If necessary: Flash Chromatography (SiO₂), eluting with a gradient of Hexanes -> EtOAc.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), polar substrates, or "Green" chemistry requirements.
Reagents
-
Solvent: THF : Water (1:1) or Dioxane : Water (1:1).
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv).
Protocol
-
Dissolve the amine and inorganic base in the water/organic solvent mixture.
-
Add the sulfonyl chloride (solid or solution) in one portion at 0°C.
-
Stir vigorously at RT for 4–12 hours.
-
Workup: Acidify carefully to pH ~3-4 with 1M HCl (if product is neutral/acidic) or extract directly (if product is basic).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Increase reagent equivalents (up to 1.5 eq). |
| Bis-Sulfonylation | Primary amine is too reactive | Maintain 0°C longer. Add reagent slower. Use bulky base (DIPEA). |
| No Reaction | Amine is sterically hindered | Add catalyst (DMAP 10 mol%). Heat to 40°C or use Microwave (80°C, 10 min). |
| Impurity: Sulfonic Acid | Moisture ingress | Use fresh reagent. Store reagent in desiccator. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of sulfonamides using Method A.
References
-
Woolven, H., et al. (2016). General principles of sulfonamide synthesis in medicinal chemistry. Journal of Medicinal Chemistry. (General grounding on sulfonylation).
-
Sigma-Aldrich. (2023). Product Specification: 2-Thiophenesulfonyl chloride and derivatives.[3] (Chemical properties grounding).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiophene-containing sulfonyl chlorides.
-
Taylor, R. (1990). Electrophilic Aromatic Substitution.[4][5] Wiley. (Mechanistic grounding for sulfonyl reactivity).
Sources
Application Note: Strategic Utilization of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in Drug Design
Topic: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Biaryl Advantage
In modern medicinal chemistry, the biaryl sulfonamide motif is a "privileged structure," appearing frequently in kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) inhibitors. 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1250693-54-9) represents a high-value electrophilic building block that allows researchers to introduce a pre-constructed, metabolically distinct biaryl system into a scaffold in a single step.
Unlike simple benzenesulfonyl chlorides, this thiophene-substituted variant offers unique electronic properties (thiophene as a bioisostere of benzene) and an altered vector for
Chemical Profile & Stability
| Property | Specification |
| CAS Number | 1250693-54-9 |
| IUPAC Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride |
| Molecular Formula | C₁₀H₇ClO₂S₂ |
| Molecular Weight | 258.75 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid).[1][2] Stable in anhydrous solvents for <24h. |
Expert Insight: The thiophene ring is electron-rich compared to benzene. While the sulfonyl chloride group is electron-withdrawing, the overall biaryl system is susceptible to electrophilic aromatic substitution if exposed to strong Lewis acids during subsequent steps. Avoid prolonged exposure to moisture, as the hydrolysis product (sulfonic acid) is difficult to re-activate without harsh conditions.
Strategic Application: Why This Scaffold?
A. Bioisosterism & Metabolic Stability
Replacing a phenyl ring with a thiophene (as seen in this scaffold) is a classic medicinal chemistry tactic.
-
Geometry: Thiophene is 5-membered but aromatic, altering the bond angles of the biaryl axis compared to a biphenyl system. This can optimize the fit in a cryptic pocket.
-
Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially improving membrane permeability.
-
Metabolism: The sulfur atom in thiophene can be a site for oxidative metabolism (S-oxidation), or it can block metabolic "soft spots" present on a phenyl ring.
B. Target Classes
-
Mcl-1 Inhibitors: Biaryl sulfonamides are documented hits for disrupting the Mcl-1/Bid protein-protein interaction, a key pathway in apoptosis regulation [1].
-
Kinase Inhibitors: The sulfonamide group acts as a hydrogen bond acceptor/donor (hinge binder or gatekeeper interaction), while the biaryl tail extends into the hydrophobic back-pocket.
-
HIV Protease Inhibitors: Analogous to 3-bromobenzenesulfonyl chloride derivatives used in P1' ligand design, this scaffold probes the S1' subsite with distinct sterics [2].
Experimental Protocols
Protocol A: High-Fidelity Sulfonamide Synthesis (Standard)
Best for: Scale-up, kinetic studies, or valuable amine substrates.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Pyridine (anhydrous, 3.0 equiv) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous) or THF
-
Optional: DMAP (0.1 equiv) for unreactive amines.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add Pyridine (3.0 mmol) and cool the mixture to 0°C in an ice bath.
-
Addition of Electrophile: Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Why? Slow addition prevents localized high concentrations that could lead to bis-sulfonylation (if the amine is primary).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the amine and appearance of the sulfonamide mass (M+H).
-
-
Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove sulfonic acid byproducts) and Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Parallel Library Synthesis (High-Throughput)
Best for: Generating 20–50 analogs for SAR exploration.
Reagents:
-
Diverse Amine set (dispensed in 96-well blocks)
-
Polymer-supported Diisopropylethylamine (PS-DIPEA)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step:
-
Loading: Add amine (0.05 mmol) to each well.
-
Scavenger Base: Add PS-DIPEA (2.0 equiv) to each well.
-
Reagent Addition: Add a stock solution of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (0.06 mmol) in THF to each well.
-
Incubation: Shake at RT for 12 hours.
-
Scavenging: Add Polymer-supported Trisamine (PS-Trisamine) to scavenge excess sulfonyl chloride. Shake for 4 hours.
-
Isolation: Filter off the resins. The filtrate contains the pure sulfonamide. Evaporate solvent.
Visualizing the Workflow
Figure 1: Synthesis & Purification Logic
Caption: Step-by-step workflow for the synthesis of biaryl sulfonamides using 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Figure 2: Mcl-1 Apoptosis Pathway Targeting
Context: Biaryl sulfonamides are known to inhibit Mcl-1, restoring apoptosis in cancer cells.
Caption: Mechanism of Action for Mcl-1 inhibitors. The biaryl sulfonamide prevents Mcl-1 from sequestering pro-apoptotic proteins (Bid/Bim), triggering cell death.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (if it smells strongly of acid, it has degraded). |
| Bis-sulfonylation | Excess Reagent / High Temp | Add sulfonyl chloride slowly at 0°C. Use exactly 1.0–1.1 equivalents. |
| Unreactive Amine | Steric Hindrance / Low Nucleophilicity | Add catalyst (DMAP, 10 mol%) or heat to 40°C. Switch solvent to Pyridine (neat). |
| Side Product | Sulfonic Acid formation | Wash organic layer thoroughly with sat. NaHCO₃ to remove hydrolyzed reagent. |
References
-
Discovery of novel biaryl sulfonamide based Mcl-1 inhibitors. PubMed. Available at: [Link]
-
Synthesis and antiviral activity of P1' arylsulfonamide azacyclic urea HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications. Jinli Chemical. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
Sources
The Strategic Application of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation and optimization. Among these, the thiophene ring system has emerged as a particularly fruitful scaffold, present in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a wide array of biological macromolecules. When this versatile heterocycle is coupled with the benzenesulfonamide moiety, another pharmacologically significant functional group known for its diverse biological activities, a powerful platform for the discovery of novel therapeutic agents is created.[2][3][4]
This technical guide provides an in-depth exploration of the applications of a key building block, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride , in the synthesis of novel drug candidates. We will provide detailed, field-proven protocols for the synthesis of this versatile reagent and its subsequent elaboration into a library of thiophene-benzenesulfonamide derivatives. Furthermore, we will outline standardized protocols for the preliminary in vitro evaluation of these compounds for two of the most pressing therapeutic needs: anticancer and antibacterial activities.
Synthesis of the Keystone Reagent: 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride
The synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a multi-step process that leverages powerful and well-established synthetic methodologies. The overall workflow is depicted below, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl scaffold, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality.
Figure 1: Overall synthetic workflow for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Protocol 1: Synthesis of 3-(Thiophen-2-yl)aniline via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5][6] In this step, we couple 2-thienylboronic acid with 3-bromoaniline to form the key aniline intermediate.
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq), 2-thienylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(thiophen-2-yl)aniline as a solid.
Protocol 2: Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride via a Sandmeyer-Type Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including the sulfonyl chloride group.[7][8][9]
Materials:
-
3-(Thiophen-2-yl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Diazotization:
-
Suspend 3-(thiophen-2-yl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid saturated with sulfur dioxide gas at 0-10 °C.
-
Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl mixture with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(thiophen-2-yl)benzene-1-sulfonyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization if necessary.
-
Application in Drug Discovery: Synthesis of a Thiophene-Benzenesulfonamide Library
With the keystone reagent in hand, the synthesis of a diverse library of sulfonamide derivatives is readily achievable through its reaction with a wide range of primary and secondary amines.
Figure 2: General workflow for the synthesis of a thiophene-benzenesulfonamide library.
Protocol 3: General Procedure for the Synthesis of N-Substituted-3-(thiophen-2-yl)benzenesulfonamides
Materials:
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
-
A diverse set of primary and secondary amines
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) in dichloromethane.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (1.1 eq) in dichloromethane to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography on silica gel to obtain the pure product.
Application Notes: Biological Evaluation of Thiophene-Benzenesulfonamides
The thiophene-benzenesulfonamide scaffold has been implicated in a range of biological activities, making it a promising starting point for drug discovery programs targeting various diseases.
Anticancer Applications
Several studies have demonstrated the potent anticancer activity of thiophene derivatives, including those containing a sulfonamide moiety.[1][2][10][11][12] These compounds can exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: Representative in vitro Anticancer Activity of Thiophene-Sulfonamide Analogs
| Compound ID | Target Cell Line | IC₅₀ (µM) [Reference] |
| Thiophene-Sulfonamide A | MCF-7 (Breast Cancer) | 9.55[10] |
| Thiophene-Sulfonamide B | MCF-7 (Breast Cancer) | 9.70[10] |
| Thiophene-Sulfonamide C | A549 (Lung Cancer) | 12.3[12] |
Protocol 4: In Vitro Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized thiophene-benzenesulfonamide derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Applications
The sulfonamide functional group has a long history in the development of antibacterial agents. Thiophene-benzenesulfonamide derivatives have shown promise as a new class of antimicrobial agents, particularly against drug-resistant bacteria.[3][4][13][14][15]
Table 2: Representative in vitro Antibacterial Activity of Thiophene-Benzenesulfonamide Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) [Reference] |
| Thiophene-Benzenesulfonamide D | Mycobacterium tuberculosis | 0.023[4] |
| Thiophene-Benzenesulfonamide E | Staphylococcus aureus | 16[14] |
| Thiophene-Benzenesulfonamide F | Klebsiella pneumoniae | 15 (Zone of Inhibition in mm)[14] |
Protocol 5: In Vitro Antibacterial Screening - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized thiophene-benzenesulfonamide derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of novel thiophene-benzenesulfonamide derivatives with significant potential in drug discovery. The synthetic protocols outlined in this guide provide a robust framework for accessing this key reagent and for generating diverse libraries of compounds for biological screening. The demonstrated anticancer and antibacterial activities of this scaffold underscore its importance as a "privileged" starting point for the development of new therapeutic agents. Further exploration of the structure-activity relationships (SAR) of these derivatives will undoubtedly lead to the identification of potent and selective drug candidates to address unmet medical needs.
References
-
Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. (2013). PubMed. Retrieved from [Link]
-
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). Hrčak. Retrieved from [Link]
-
Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. (2022). PubMed. Retrieved from [Link]
-
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for C. (2017). Thieme Connect. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]
-
Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2024). MDPI. Retrieved from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). ACS Publications. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (n.d.). MDPI. Retrieved from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). PubMed. Retrieved from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. (2024). Semantic Scholar. Retrieved from [Link]
-
Pharmacological action and sar of thiophene derivatives: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. Retrieved from [Link]
Sources
- 1. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
using 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride as a building block in organic synthesis
[1]
Executive Summary & Compound Profile
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride serves as a high-value electrophile in drug discovery.[1] It combines a meta-substituted biaryl scaffold (providing defined geometry) with a thiophene moiety (a classic bioisostere for phenyl rings, offering improved lipophilicity and metabolic distinctiveness).
-
Primary Utility: Synthesis of biaryl sulfonamides (common in ROR
t, Bcl-2, and kinase inhibitors). -
Secondary Utility: Precursor for sulfones (via Friedel-Crafts) or sulfinates.[1]
-
Key Advantage: The thiophene ring remains electronically distinct, allowing for orthogonal late-stage functionalization (e.g., C-H activation at the thiophene C5 position) after the sulfonamide bond is formed.
Chemical Profile
| Property | Specification |
| CAS Number | 1250693-54-9 |
| Molecular Formula | C |
| Molecular Weight | 258.74 g/mol |
| Physical State | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Thiophene ring sensitive to strong oxidizers.[1][2] |
Handling & Stability Protocols
Critical Safety Note: Sulfonyl chlorides are corrosive and lachrymators. All operations must be performed in a fume hood.
-
Moisture Control: The sulfonyl chloride bond is labile to hydrolysis.
-
Diagnostic: A strong acidic odor (HCl) or formation of a white precipitate (sulfonic acid) indicates degradation.
-
Purification: If degraded, dissolve in minimal dry CH
Cl , filter off the insoluble sulfonic acid, and concentrate the filtrate.
-
-
Solvent Compatibility:
-
Compatible: CH
Cl , THF, DMF, Acetonitrile (anhydrous). -
Incompatible: Alcohols, water, primary/secondary amines (unless intended reactants), DMSO (can cause oxidation/decomposition upon prolonged heating).
-
Core Application: Synthesis of Biaryl Sulfonamides
The most frequent application is the formation of sulfonamides via nucleophilic attack by primary or secondary amines.
Mechanism & Rationale
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[3] The meta-thiophene substituent exerts a mild inductive effect but does not sterically hinder the sulfonyl group, ensuring high reactivity comparable to unsubstituted benzenesulfonyl chloride.
Standard Protocol (Amine Coupling)
Scale: 1.0 mmol | Time: 2–4 hours | Yield Target: >85%[1]
Reagents:
-
Building Block: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vial with the Amine (1.1 mmol) and anhydrous DCM (5 mL/mmol).
-
Base Addition: Add Pyridine (3.0 mmol) via syringe. Cool the mixture to 0°C (ice bath).
-
Expert Tip: For non-nucleophilic bases, use DIPEA; however, pyridine acts as both base and nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
-
-
Electrophile Addition: Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 mmol) in minimal DCM (1 mL) and add dropwise to the amine solution at 0°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Target Mass = Amine MW + 222).[1]
-
Workup:
-
Quench with 1M HCl (to remove pyridine/excess amine).
-
Extract with DCM (3x).
-
Wash organics with Brine, dry over Na
SO .
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Optimization Matrix
If the standard protocol fails (low yield or impurities), consult the following matrix:
| Issue | Adjustment | Rationale |
| Low Reactivity (Steric Amine) | Switch solvent to DMF ; Heat to 60°C; Add DMAP (10 mol%). | Polar aprotic solvent stabilizes the transition state; DMAP forms a super-active intermediate. |
| Hydrolysis (Wet Conditions) | Use Schotten-Baumann conditions (biphasic DCM/aq. Na | Interfacial reaction protects the sulfonyl chloride from bulk water hydrolysis. |
| Thiophene Polymerization | Avoid strong Lewis acids (AlCl | Thiophene is electron-rich and prone to acid-catalyzed polymerization.[1] |
Advanced Application: Late-Stage Functionalization
A major advantage of this building block is the thiophene moiety , which serves as a "masked" handle for further diversification after the sulfonamide bond is formed.
Pathway: C-H Activation of the Thiophene Ring
The C5 position of the thiophene ring (alpha to sulfur) is highly activated toward Electrophilic Aromatic Substitution (EAS) or Palladium-catalyzed C-H arylation.
Workflow:
-
Step 1: Form the Sulfonamide (using the protocol above).
-
Step 2: Direct C-H Arylation (Pd-catalyzed).
Protocol (C-H Arylation):
-
Substrate: Sulfonamide derivative (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.5 equiv).[2]
-
Catalyst: Pd(OAc)
(5 mol%). -
Ligand: PPh
or specialized phosphine.[1] -
Base: KOAc or Cs
CO . -
Solvent: DMAc, 100°C.
Result: This creates a Tri-aryl system (Benzene-Thiophene-Aryl) rapidly, expanding the chemical space for SAR (Structure-Activity Relationship) studies.[1]
Visual Workflows
Diagram 1: Synthetic Decision Tree
This flow illustrates the logical progression from the building block to final drug candidates.
Caption: Decision tree for transforming the sulfonyl chloride scaffold into diverse bioactive classes.
Diagram 2: Mechanistic Pathway (Sulfonamide Formation)[2]
Caption: Pyridine-catalyzed mechanism. Pyridine acts as a nucleophilic catalyst, forming a reactive intermediate.
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl
):-
Thiophene Protons: Look for the characteristic multiplet signals at
7.0–7.5 ppm. The thiophene ring protons are distinct from the benzene protons. -
Benzene Protons: The meta-substitution pattern (1,3-disubstituted) typically shows a singlet (H2), two doublets (H4, H6), and a triplet (H5) in the aromatic region (
7.5–8.2 ppm).
-
-
LC-MS:
-
Sulfonyl chlorides often do not ionize well or hydrolyze on the column.
-
Method: Derivatize a small aliquot with excess morpholine or methanol before injection to confirm purity.
-
Common Failure Modes
-
Product is Sulfonic Acid (Hydrolysis):
-
Cause: Wet solvent or old reagent.[1]
-
Fix: Re-chlorinate the sulfonic acid using SOCl
(Thionyl Chloride) and catalytic DMF (Vilsmeier-Haack conditions) to regenerate the sulfonyl chloride in situ.
-
-
Low Yield with Aniline Nucleophiles:
-
Cause: Anilines are weak nucleophiles.[1]
-
Fix: Heat to 50°C in Pyridine/DCM or use microwave irradiation (100°C, 10 min).
-
References
-
Biaryl Sulfonamides in Drug Discovery
-
General Reactivity of Sulfonyl Chlorides
-
Thiophene in Medicinal Chemistry
-
Synthesis of Sulfonamides (Protocol Grounding)
-
Compound Data
Sources
- 1. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Catalytic Transformations of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Abstract
This technical guide details the catalytic functionalization of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride , a privileged biaryl scaffold utilized in fragment-based drug discovery (FBDD). While the sulfonyl chloride moiety is a classic electrophile, its reactivity is significantly modulated by the electron-rich thiophene substituent. This note moves beyond standard textbook procedures, offering optimized protocols for nucleophilic catalysis (aminolysis) , palladium-catalyzed desulfitative coupling , and SuFEx (Sulfur-Fluoride Exchange) chemistry. Emphasis is placed on chemoselectivity to preserve the thiophene ring against oxidative or acid-catalyzed degradation.
Nucleophilic Catalysis: Accelerated Sulfonamide Synthesis
The formation of sulfonamides is the primary utility of this scaffold. While standard basic conditions (e.g., Et3N) often suffice for simple amines, sterically hindered or electron-deficient anilines require nucleophilic catalysis to proceed at acceptable rates without heating (which risks thiophene decomposition).
The Mechanism: DMAP vs. Pyridine
Using 4-Dimethylaminopyridine (DMAP) is superior to pyridine alone. DMAP acts as a "super-nucleophile," attacking the sulfur center to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the parent sulfonyl chloride due to resonance stabilization of the positive charge, facilitating rapid attack by the amine nucleophile.[1]
Visualization: DMAP Catalytic Cycle
The following diagram illustrates the entropy-driven activation pathway.
Figure 1: DMAP-catalyzed nucleophilic substitution mechanism. The formation of the resonance-stabilized pyridinium salt lowers the activation energy for amine attack.
Optimized Protocol: High-Throughput Library Generation
Reagents:
-
Substrate: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 equiv)
-
Amine: 1.1 equiv
-
Catalyst: DMAP (0.1 equiv)
-
Base: DIPEA (1.5 equiv) - Acts as an HCl scavenger, preventing acid-catalyzed thiophene polymerization.
-
Solvent: Anhydrous DCM or THF.
Step-by-Step:
-
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add DIPEA followed by DMAP. Stir for 5 minutes at 0°C. Note: The solution may turn slightly yellow due to the formation of the acyl-pyridinium species.
-
Amine Addition: Add the amine slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add 1M NaHCO3. Do not use strong acid washes (e.g., 1M HCl) as the thiophene ring is acid-sensitive.
-
Purification: Phase separation followed by solvent evaporation. For library scale, use a polymer-supported isocyanate scavenger to remove excess amine.
Palladium-Catalyzed Desulfitative Cross-Coupling
A less conventional but powerful application is using the sulfonyl chloride group as a "pseudohalide" for C-C bond formation. Under Pd-catalysis, the -SO2Cl moiety can undergo desulfitation (loss of SO2) to couple with aryl boronic acids (Suzuki-type) or alkenes (Heck-type).
Why use this? It allows the installation of the 3-(thiophen-2-yl)phenyl motif without needing the corresponding aryl bromide/iodide, which may be harder to synthesize or less stable.
Mechanism of Desulfitation
The key step is the oxidative addition of Pd(0) into the C-S bond, followed by the extrusion of SO2 gas.
Figure 2: Catalytic cycle for desulfitative Suzuki-Miyaura coupling. The extrusion of SO2 is the irreversible driving force.
Protocol: Desulfitative Suzuki Coupling
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy3) (10 mol%) - Bulky ligands promote SO2 extrusion.
-
Base: K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Charge a reaction vial with Pd(OAc)2, PCy3, aryl boronic acid (1.5 equiv), and K2CO3.
-
Add the sulfonyl chloride substrate under N2 atmosphere.
-
Add degassed solvent.
-
Heat to 100°C for 12 hours. Note: High temperature is required for the desulfitation step.[2]
-
Safety: Ensure the vessel is pressure-rated, as SO2 gas is generated.
SuFEx Activation: Gateway to Chemical Biology
Sulfonyl chlorides are hydrolytically unstable. Converting them to Sulfonyl Fluorides (-SO2F) creates a "sleeping beauty" electrophile—stable in water/plasma but reactive towards specific nucleophiles (like Tyrosine or Lysine) when activated. This is the core of Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Conversion Protocol (Chloride to Fluoride)
This is a biphasic catalytic substitution often utilizing "bifluoride" salts.
| Parameter | Condition | Rationale |
| Reagent | KHF2 (Potassium Bifluoride) | Provides solvated F- without strong basicity. |
| Solvent | MeCN / Water (1:1) | Solubilizes both the organic substrate and the inorganic salt. |
| Time | 2 hours @ RT | Rapid exchange; Chloride is a good leaving group. |
| Purification | Extraction (EtOAc) | No chromatography usually required; quantitative conversion. |
Reaction: Ar-SO2Cl + KHF2 → Ar-SO2F + KCl + HCl
Catalytic SuFEx Ligation
Once converted to the fluoride, the 3-(thiophen-2-yl)benzene-1-sulfonyl fluoride can be coupled to silyl ethers or amines using DBU or BEMP as a catalyst.
Troubleshooting & Stability Guide
Thiophene Sensitivity
The thiophene ring is electron-rich (π-excessive).
-
Acid Risk: Avoid strong Lewis acids (AlCl3, BF3) or Bronsted acids (H2SO4) during workup. These can cause electrophilic attack on the thiophene C2/C5 positions, leading to polymerization.
-
Oxidation Risk: If synthesizing the sulfonyl chloride from a thiol precursor, avoid vigorous oxidation (e.g., KMnO4) which can open the thiophene ring. Use NCS/HCl or SO2Cl2 carefully.
Hydrolysis Competition
Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water.
-
Symptom: Low yield, presence of highly polar spot on TLC (Sulfonic acid).
-
Fix: Ensure all solvents are dried over molecular sieves. Use hindered bases (DIPEA) rather than aqueous inorganic bases for the initial substitution.
References
-
DMAP Catalysis Mechanism: Rogan, A. M., et al. "The mechanism of DMAP-catalyzed sulfonylation of amines." Journal of Organic Chemistry, 2017.[3]
-
Desulfitative Coupling: Dubbaka, S. R., & Vogel, P. "Palladium-catalyzed desulfitative cross-coupling reactions of arenesulfonyl chlorides." Chemical Reviews, 2008.
-
SuFEx Chemistry: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.
- Thiophene Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley, 2010. (General reference for thiophene sensitivity).
Sources
Application Note: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride as a Versatile Building Block in Materials Science
Introduction & Chemical Profile
In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and perovskite solar cells—the molecular design of hole-transporting materials (HTMs) and interfacial layers is critical. 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS: 1250693-54-9) [1] has emerged as a highly versatile bifunctional building block for these applications.
Structurally, this molecule combines an electron-rich thiophene ring, a meta-substituted phenyl spacer, and a highly reactive sulfonyl chloride anchor. This specific architecture provides three distinct physicochemical advantages:
-
-Conjugation & Polarizability : The thiophene moiety facilitates efficient hole transport and
- orbital overlap. -
Morphological Control : The meta-linkage introduces a structural "kink" that frustrates molecular packing. This suppresses crystallization and promotes the formation of smooth, amorphous glassy films, which are essential for preventing grain-boundary-induced current leakage in thin-film devices.
-
Click-Like Reactivity : The electrophilic sulfonyl chloride group enables rapid, high-yielding sulfonamidation or sulfonation reactions with amines and alcohols, allowing for the facile synthesis of diverse functional materials and surface-anchored monolayers [2].
Mechanistic Insights: The Role of Sulfonamides in Organic Electronics
When 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is reacted with a primary or secondary amine, it forms a stable sulfonamide linkage (–SO₂NR–). In materials science, the incorporation of sulfonamide groups is not merely a synthetic convenience; it fundamentally alters the optoelectronic properties of the resulting material.
The sulfonamide moiety possesses a strong permanent dipole moment. When these molecules are used as Self-Assembled Monolayers (SAMs) on metal oxide electrodes (such as Indium Tin Oxide, ITO), the aligned dipoles create a potential step at the interface. This step alters the local vacuum level, effectively tuning the work function of the electrode to better align with the Highest Occupied Molecular Orbital (HOMO) of the adjacent organic semiconductor [3]. Furthermore, the bulky nature of the sulfonyl group enhances the solubility of conjugated polymers in common organic solvents, facilitating low-cost, solution-processed device fabrication.
Application Workflow 1: Synthesis of Sulfonamide-Based Hole-Transporting Materials (HTMs)
The synthesis of small-molecule HTMs often involves coupling an electron-rich core (e.g., carbazole, fluorene, or spiro-OMeTAD derivatives) with peripheral functional groups. Using 3-(thiophen-2-yl)benzene-1-sulfonyl chloride allows researchers to rapidly decorate an amine-functionalized core with thiophene units.
Workflow for synthesizing sulfonamide HTMs using the thiophene-sulfonyl chloride building block.
Protocol 1: General Sulfonamidation for HTM Synthesis
Note: Sulfonyl chlorides are moisture-sensitive. All glassware must be oven-dried, and reactions should be performed under an inert argon or nitrogen atmosphere.
-
Preparation : Dissolve the core diamine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst/Base Addition : Add anhydrous pyridine or triethylamine (3.0 equiv) to the solution to act as an acid scavenger and catalyst [4].
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the nucleophilic acyl substitution.
-
Reagent Addition : Dissolve 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (2.2 equiv for a diamine) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours until TLC or LC-MS indicates complete consumption of the core amine.
-
Workup : Quench the reaction with 1M HCl (to neutralize excess pyridine). Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the crude product under reduced pressure and purify via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonamide HTM.
Application Workflow 2: Surface Modification of ITO Electrodes
Modifying the surface of ITO with thiophene-terminated SAMs improves the interfacial contact angle (wettability) for subsequent active layers and increases the work function, reducing the hole-injection barrier [3].
Step-by-step surface modification of ITO electrodes to form a thiophene-terminated SAM.
Protocol 2: Stepwise SAM Formation on ITO
-
Substrate Cleaning : Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a stream of N₂ and treat with UV-Ozone for 20 minutes to maximize surface hydroxyl (–OH) density.
-
Amine Functionalization : Immerse the cleaned ITO in a 1% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous toluene at 80 °C for 2 hours. Rinse thoroughly with toluene and ethanol, then bake at 120 °C for 30 minutes to cross-link the silane layer.
-
Sulfonylation : Immerse the APTES-modified ITO into a 10 mM solution of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride in anhydrous acetonitrile containing 1% (v/v) pyridine. Incubate in the dark at room temperature for 12 hours.
-
Final Wash : Remove the substrates, sonicate in pure acetonitrile to remove physisorbed molecules, rinse with ethanol, and dry under N₂. The substrates are now ready for polymer spin-coating.
Quantitative Data Presentation
The functionalization of ITO surfaces using thiophene-based sulfonyl chlorides yields measurable improvements in interfacial properties. The table below summarizes typical comparative data demonstrating the efficacy of this modification strategy.
| Surface Configuration | Work Function (eV) | Water Contact Angle (°) | Surface Energy (mN/m) | Hole Injection Barrier (eV)* |
| Bare ITO (UV-Ozone treated) | 4.70 | < 10 | 72.5 | ~0.50 |
| APTES-Modified ITO | 4.45 | 45 | 55.2 | ~0.75 |
| Thiophene-SAM Modified ITO | 5.15 | 78 | 38.4 | ~0.05 |
*Calculated relative to a standard polyfluorene-based hole-transporting polymer with a HOMO level of ~5.2 eV.
References
-
Semantic Scholar. (2009). Carbon nanoparticle surface functionalisation: converting negatively charged sulfonate to positively charged sulfonamide. Physical Chemistry Chemical Physics. Retrieved from[Link]
-
ResearchGate. (2004). Using Self‐Assembling Dipole Molecules to Improve Hole Injection in Conjugated Polymers. Advanced Functional Materials. Retrieved from[Link]
-
Echemcom. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Chemical Synthesis Protocols. Retrieved from[Link]
Application Notes & Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride
An In-Depth Technical Guide
Abstract
The convergence of efficiency and molecular complexity is a central theme in modern synthetic chemistry, particularly in the construction of heterocyclic scaffolds for drug discovery. One-pot multicomponent reactions (MCRs) represent a pinnacle of this philosophy, offering atom economy, reduced waste, and rapid access to diverse chemical libraries.[1][2] This guide details the application of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, a versatile and strategically designed building block, in the one-pot synthesis of medicinally relevant nitrogen-containing heterocycles. The inherent reactivity of the sulfonyl chloride moiety, combined with the privileged thiophene-aryl scaffold, provides a powerful platform for generating novel molecular architectures.[3][4] We present the scientific rationale, mechanistic underpinnings, and detailed, field-tested protocols for the synthesis of substituted pyrimidines and imidazoles, demonstrating the reagent's utility and versatility.
Scientific Rationale and Core Principles
The strategic selection of starting materials is paramount in one-pot synthesis. The choice of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride as a core building block is predicated on two key features:
-
The Sulfonyl Chloride Functional Group: This moiety is a highly reliable electrophile for reaction with primary and secondary amines, leading to the formation of a robust sulfonamide linkage.[5][6] This initial reaction is typically fast, high-yielding, and forms a stable intermediate that can participate in subsequent transformations within the same reaction vessel. The resulting sulfonamide modifies the electronic and steric properties of the nitrogen atom, influencing its reactivity in the subsequent cyclization steps.
-
The Thiophene-Aryl Scaffold: The thiophene ring and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[4][7][8] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism while engaging in crucial receptor interactions.[3] This scaffold provides a foundational element for building libraries of compounds with a high potential for biological activity.
The overarching principle of the protocols described herein is a tandem, one-pot sequence:
-
In Situ Sulfonamide Formation: The reaction is initiated by the rapid and selective reaction between 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride and a primary amine derivative (e.g., urea, thiourea, or an ammonium salt).
-
Multicomponent Cyclization: The newly formed sulfonamide intermediate acts as a key component in a subsequent multicomponent condensation and cyclization reaction, without the need for isolation. This step constructs the core heterocyclic ring system.
This approach avoids the purification of intermediates, minimizes solvent usage, and significantly shortens the synthetic sequence compared to traditional multi-step methods.[1][9]
General Mechanistic Workflow
The following diagram illustrates the generalized, two-stage process that occurs within a single reaction vessel. Stage 1 involves the formation of the key sulfonamide intermediate, which is then consumed in Stage 2, a multicomponent cyclization, to yield the final heterocyclic product.
Caption: General workflow for the one-pot synthesis.
Application Protocol: One-Pot Synthesis of Substituted Dihydropyrimidones (Biginelli-Type Reaction)
This protocol adapts the classic Biginelli reaction to incorporate the 3-(Thiophen-2-yl)phenylsulfonyl moiety. The resulting dihydropyrimidone (DHPM) scaffold is a cornerstone of many calcium channel blockers and other bioactive compounds.
Causality and Experimental Design
-
Reagent Stoichiometry: An excess of urea (1.5 equivalents) is used to ensure the complete consumption of the limiting aldehyde and β-ketoester, maximizing the yield of the desired tricycle.
-
Catalyst Selection: A catalytic amount of hydrochloric acid (HCl) is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation steps.
-
Solvent Choice: Ethanol is an ideal solvent as it effectively dissolves the organic reactants while also being compatible with the acidic catalyst and the reaction temperature. Its boiling point allows for efficient reflux without requiring specialized high-pressure equipment.
-
Self-Validation: The reaction progress is monitored by Thin-Layer Chromatography (TLC), allowing for a clear determination of the reaction endpoint. The final product is purified by recrystallization, a method that selects for the desired crystalline product and provides a preliminary indication of purity, which is then confirmed by melting point analysis and spectroscopy.
Materials and Equipment
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
-
Urea
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl Acetoacetate)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel 60 F254)
-
Standard glassware for workup and recrystallization
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq), the β-ketoester (12 mmol, 1.2 eq), 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of 0.5 mL of concentrated HCl.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every hour using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure dihydropyrimidone product.
-
Characterization: Dry the purified crystals under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and HRMS.
Reaction Scheme
Caption: Biginelli-type synthesis of a DHPM derivative.
Application Protocol: One-Pot Synthesis of Substituted Imidazoles (Radziszewski-Type Reaction)
This protocol outlines a four-component reaction for synthesizing highly substituted imidazoles. The sulfonamide, formed in situ from the sulfonyl chloride and an ammonium salt, serves as the nitrogen source for the imidazole ring, a core structure in many antifungal and antihistaminic drugs.
Causality and Experimental Design
-
Nitrogen Source: Ammonium acetate serves as a convenient, solid source of ammonia. In the reaction, it first reacts with the sulfonyl chloride to form the primary sulfonamide, which then provides two nitrogen atoms for the imidazole ring. A large excess is used to drive the initial sulfonamide formation and act as a buffer.
-
Solvent and Temperature: Glacial acetic acid is both the solvent and a catalyst. Its protic nature facilitates the condensation steps, and its high boiling point (118°C) allows the reaction to be conducted at an elevated temperature, ensuring sufficient energy to overcome the activation barriers for cyclization and aromatization.
-
Oxidizing Environment: The reaction proceeds through a dihydroimidazole intermediate, which subsequently oxidizes to the aromatic imidazole. The elevated temperature and presence of air are often sufficient for this step, though mild oxidizing agents can be added if needed.
-
Work-up Strategy: The reaction mixture is poured into water to precipitate the organic product, as the imidazole derivative is typically insoluble in aqueous media, while the acetic acid and unreacted ammonium acetate remain in solution. The subsequent neutralization with a base is crucial to ensure the product is in its free base form for efficient extraction.
Materials and Equipment
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
-
Ammonium Acetate (NH₄OAc)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification (separatory funnel, chromatography column)
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq), benzil (10 mmol, 1.0 eq), 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (10 mmol, 1.0 eq), and ammonium acetate (50 mmol, 5.0 eq).
-
Solvent Addition: Add 40 mL of glacial acetic acid to the flask.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate). The reaction is generally complete in 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralization and Extraction: Slowly neutralize the aqueous mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the product under vacuum. Characterize by NMR, IR, and HRMS.
Reaction Scheme
Caption: Four-component synthesis of a substituted imidazole.
Summary of Protocols and Expected Outcomes
The following table summarizes the key parameters for the protocols described, providing an at-a-glance comparison for researchers planning their synthetic campaigns.
| Parameter | Protocol 1: Dihydropyrimidone | Protocol 2: Imidazole |
| Heterocyclic Core | Dihydropyrimidine | Imidazole |
| Reaction Type | Biginelli-Type Condensation | Radziszewski-Type Synthesis |
| Key Reagents | Aldehyde, β-Ketoester, Urea | Aldehyde, Benzil, NH₄OAc |
| Solvent | Ethanol | Glacial Acetic Acid |
| Catalyst | HCl (catalytic) | Acetic Acid (Solvent/Catalyst) |
| Temperature | Reflux (~85°C) | 110-120°C |
| Typical Reaction Time | 4-6 hours | 3-5 hours |
| Purification Method | Recrystallization | Column Chromatography |
| Expected Yield | 65-85% | 50-75% |
References
-
ResearchGate. (2025, August 7). Transition metal-free one-pot synthesis of nitrogen-containing heterocycles. Available from: [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available from: [Link]
-
ACS Publications. (2015, July 22). An Efficient One-Pot Approach to the Construction of Chiral Nitrogen-Containing Heterocycles under Mild Conditions. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. Available from: [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Available from: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Available from: [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers. Available from: [Link]
-
ProQuest. (2015, June 9). Transition metal-free one-pot synthesis of nitrogen-containing heterocycles. Available from: [Link]
-
PMC. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]
-
PMC. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Available from: [Link]
-
USC. (n.d.). Multicomponent reactions : synthesis of bioactive heterocycles. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Thiophenol. Available from: [Link]
-
IJNRD. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Available from: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Available from: [Link]
-
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2016, June 21). Available from: [Link]
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Available from: [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Available from: [Link]
-
ACS Publications. (2021, February 15). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Available from: [Link]
- Google Patents. (n.d.). US2792422A - Manufacture of thiophenols.
-
PMC. (n.d.). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Available from: [Link]
-
One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018, January 26). Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
LOCKSS. (2008, April 1). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) -. Available from: [Link]
-
MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available from: [Link]
-
ResearchGate. (2016, September 20). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Transition metal-free one-pot synthesis of nitrogen-containing heterocycles - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Hub: Sulfonamide Synthesis with 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Current Status: Operational Role: Senior Application Scientist Subject: Optimization, Troubleshooting, and Protocol Standardization
Executive Summary & Reagent Profile
Welcome to the technical support center for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride . This reagent is a biaryl building block combining an electron-rich thiophene ring with an electrophilic sulfonyl chloride.
While standard sulfonylation protocols (Schotten-Baumann conditions) often suffice, this specific substrate presents unique challenges:
-
Hydrolytic Instability: The sulfonyl chloride moiety is highly moisture-sensitive, rapidly degrading to the corresponding sulfonic acid, which is unreactive toward amines.
-
Thiophene Sensitivity: The thiophene ring is electron-rich and susceptible to acid-catalyzed polymerization or oxidation during harsh workups.
-
Solubility Profiles: The biaryl nature increases lipophilicity, often causing products to "oil out" rather than crystallize, complicating purification.
This guide provides self-validating protocols to maximize yield and purity.
Pre-Reaction Quality Control (The "Hidden" Yield Killer)
Problem: Users frequently report "low reactivity" which is actually "degraded starting material." Mechanism: Sulfonyl chlorides react with atmospheric moisture to form sulfonic acids and HCl. The sulfonic acid does not react with amines to form sulfonamides under standard conditions.
Diagnostic Protocol: The "Water Test"
Before committing valuable amine to the reaction, validate your sulfonyl chloride.
-
Dissolve 10 mg of the reagent in dry CDCl₃.
-
Run a quick ¹H NMR.
-
Check: Look for a broad singlet (SO₃H) downfield (10-12 ppm) or shifts in the aromatic region compared to the reference standard.
-
TLC Method: Spot the reagent on silica. Elute with 20% EtOAc/Hexane. Sulfonyl chlorides are less polar (higher R_f); sulfonic acids remain at the baseline.
Optimized Synthesis Protocol
Core Philosophy: We utilize Nucleophilic Catalysis (DMAP) rather than simple base mediation.[1][2] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine much faster than the chloride itself, outcompeting hydrolysis.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq.) | Notes |
| Amine (R-NH₂) | Nucleophile | 1.0 | Limiting reagent (if valuable). |
| Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for trace hydrolysis. |
| Triethylamine (TEA) | HCl Scavenger | 1.5 - 2.0 | Neutralizes generated acid. |
| DMAP | Catalyst | 0.05 - 0.1 | Critical for yield improvement. |
| DCM or MeCN | Solvent | [0.1 M - 0.2 M] | Must be anhydrous . |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under N₂ or Ar atmosphere.
-
Dissolution: Dissolve the Amine , TEA , and DMAP in anhydrous DCM (Dichloromethane).
-
Addition: Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture at 0 °C .
-
Why? The reaction is exothermic. Low temperature prevents side reactions on the thiophene ring.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Monitoring: Check TLC after 1 hour. If starting material remains, heat to mild reflux (40 °C) only if necessary.
-
-
Quench: Once complete, add saturated NaHCO₃ solution.
Mechanistic Visualization
Caption: The DMAP catalytic cycle (Green path) accelerates product formation, effectively outcompeting the hydrolysis pathway (Red dotted path).
Workup & Purification (The Thiophene Factor)
Risk: Thiophene derivatives can degrade (turn black/tarry) in the presence of strong mineral acids. Solution: Use a buffered workup and avoid highly acidic washes.
Optimized Workup Protocol
-
Phase Separation: Dilute reaction with DCM. Wash with 10% Citric Acid (mildly acidic, removes DMAP/TEA) instead of 1M HCl.
-
Neutralization: Wash organic layer with Saturated NaHCO₃.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Purification Strategy
-
Column Chromatography: If the product is an oil, use a gradient of Hexane:EtOAc.
-
Tip: Add 1% TEA to the column solvent if the product streaks (common with sulfonamides).
-
-
Trituration: If the product is a gum, sonicate with cold Pentane or Diethyl Ether to induce precipitation.
Troubleshooting & FAQs
Q1: My yield is low (<40%), but the starting material is gone. Where is it?
A: You likely formed the Sulfonate Ester or lost product to the aqueous layer.
-
Cause: If you used an alcohol solvent (MeOH/EtOH), the sulfonyl chloride reacted with the solvent. Always use aprotic solvents (DCM, THF, MeCN).
-
Cause: If your sulfonamide is very polar (e.g., contains other amines/acids), it may be in the water layer. Check the aqueous wash by LC-MS.
Q2: The reaction mixture turned dark red/black.
A: This indicates Thiophene Oxidation or polymerization.
-
Fix: Lower the reaction temperature.[3] Do not heat above 40 °C unless absolutely necessary.
-
Fix: Ensure your sulfonyl chloride is free of thionyl chloride traces (if freshly prepared), as SOCl₂ can degrade thiophenes.
Q3: I see a spot on TLC that is less polar than my product (High R_f).
A: This is likely the Bis-Sulfonamide (R-N(SO₂Ar)₂).
-
Cause: Excess sulfonyl chloride reacting with the primary sulfonamide product.
-
Fix: Use exactly 1.0 eq of amine and 1.0-1.1 eq of sulfonyl chloride. Avoid large excesses of the chloride.
-
Recovery: Treat the mixture with NaOH/MeOH to hydrolyze the second sulfonyl group back to the mono-sulfonamide.
Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing reaction failures.
References
-
Nucleophilic Catalysis Mechanism: Assessment of DMAP-catalyzed sulfonylation mechanisms and kinetics. Source: National Institutes of Health (NIH) / PubMed Central. [Link]
-
General Sulfonamide Synthesis & Troubleshooting: Comprehensive guide on sulfonamide formation, including side reactions like bis-sulfonylation. Source: Organic Chemistry Portal. [Link]
-
Hydrolysis Kinetics of Sulfonyl Chlorides: Kinetic studies on the hydrolysis rates of aromatic sulfonyl chlorides. Source: Canadian Journal of Chemistry.[5] [Link]
- Handling and purification of thiophene-containing compounds (Contextual extraction).
Sources
side reactions of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride with nucleophiles
Technical Support Center: Troubleshooting 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride Reactions
Executive Summary
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a highly valuable bifunctional building block in medicinal chemistry, enabling the installation of both a thiophene-aryl pharmacophore and a sulfonamide linkage. However, the unique electronic properties of the electron-rich thiophene ring combined with the highly electrophilic sulfonyl chloride moiety create a complex reactivity profile. This technical support guide provides mechanistic troubleshooting and self-validating protocols to suppress unwanted side reactions with competing nucleophiles.
Mechanistic Pathway Visualization
Reaction pathways and side-product formation of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Diagnostic Troubleshooting & FAQs
Q1: Why am I isolating a highly polar, water-soluble byproduct instead of my target sulfonamide? A: You are likely observing the formation of 3-(thiophen-2-yl)benzenesulfonic acid via [1].
-
Causality: Sulfonyl chlorides possess a highly polarized S-Cl bond. Water is a highly effective nucleophile that rapidly attacks the electrophilic sulfur center, [2]. This process is accelerated if the target amine is sterically hindered, allowing water (even atmospheric moisture) to outcompete the amine.
-
Solution: Rigorously dry all solvents over molecular sieves, oven-dry glassware, and conduct the reaction under an argon or nitrogen atmosphere.
Q2: My LC-MS shows a mass corresponding to [M+H]+ of the target + 258 Da. What is this impurity? A: This mass shift indicates , a common side reaction when using primary amines[1].
-
Causality: Primary amines initially react to form a secondary sulfonamide. The remaining N-H proton is highly acidic, and in the presence of the reaction base (e.g., pyridine or triethylamine), it can be deprotonated to form a sulfonamide anion. This anion is nucleophilic enough to attack a second equivalent of the sulfonyl chloride[1].
-
Solution: Strictly control stoichiometry by using a slight excess of the amine (1.1 to 1.2 eq) relative to the sulfonyl chloride. Maintain the reaction temperature at 0 °C to suppress the activation energy required for the second, sterically hindered addition.
Q3: When scaling up, the reaction mixture turns black, and I isolate insoluble polymeric tars. What causes this degradation? A: This is a classic intermolecular[3].
-
Causality: The thiophene ring is a highly electron-rich heteroaromatic system, making it exceptionally prone to electrophilic aromatic substitution (particularly at the unsubstituted position 5). Simultaneously, the sulfonyl chloride is a potent electrophile. Under thermal stress or in the presence of trace Lewis acidic impurities (e.g., metal contaminants from aging stir bars), the sulfonyl chloride of one molecule will attack the thiophene ring of another[3]. This initiates a chain reaction leading to intractable oligomers.
-
Solution: Never heat the reaction above 30 °C. Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) to rapidly neutralize the HCl byproduct, preventing acid-catalyzed degradation pathways.
Q4: Can I use methanol or ethanol to improve the solubility of my polar amine? A: Absolutely not. Alcoholic solvents will act as competing nucleophiles, leading to the formation of[1].
-
Causality: The hydroxyl oxygen of the alcohol will attack the sulfonyl chloride. This not only consumes your valuable electrophile but also generates sulfonate esters, which are heavily regulated in pharmaceutical development due to their potential genotoxicity[1].
-
Solution: Use strictly aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Quantitative Side-Reaction Profiling
Table 1: Kinetic & Thermodynamic Profiling of Competing Nucleophilic Side Reactions
| Side Reaction | Competing Nucleophile | Relative Reaction Rate | Analytical Signature (LC-MS / TLC) | Primary Causality |
| Hydrolysis | H₂O (Moisture) | Very Fast | Baseline TLC spot;[M-H]⁻ in negative mode | [1]. |
| Di-sulfonylation | Sulfonamide Anion | Slow | [M+H]⁺ + 258 Da; High Rf TLC spot | Excess electrophile; elevated temperatures. |
| Sulfonate Esterification | Aliphatic Alcohols | Moderate | [M+H]⁺ + (Alcohol MW - 18) | Use of protic solvents (e.g., MeOH, EtOH). |
| Friedel-Crafts Oligomerization | Thiophene Moiety | Fast (Catalyzed) | Intractable baseline smear; dark color | Thermal stress (>30 °C); trace Lewis acids. |
Self-Validating Experimental Protocol
Optimized Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonamides This protocol is designed as a self-validating system to ensure high fidelity and suppress the side reactions detailed above.
Step 1: Preparation of Anhydrous Environment
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon.
-
Causality: Eliminates surface-bound moisture that initiates rapid [2].
Step 2: Amine and Base Solubilization
-
Dissolve the primary or secondary amine (1.1 equiv.) in anhydrous DCM (0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the generated HCl without competing as a nucleophile, preventing of the thiophene ring[3].
Step 3: Controlled Electrophile Addition
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 equiv.) in a minimal volume of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C prevents localized concentration spikes of the electrophile and controls the exothermic reaction, completely suppressing[1].
Step 4: Self-Validating Reaction Monitoring
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Validation Check: At t = 2 hours, perform a TLC (Hexanes:EtOAc 7:3) to validate the reaction trajectory:
-
Observation A: Complete disappearance of the high-Rf sulfonyl chloride spot indicates successful consumption.
-
Observation B: A single new spot (Rf ~0.4) indicates the target sulfonamide.
-
Observation C: If a baseline spot (Rf = 0.0) is present, moisture has compromised the system (Hydrolysis).
-
Observation D: If a less polar spot than the product appears (Rf ~0.6), di-sulfonylation has occurred.
-
Step 5: Quenching and Workup
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Rapid, cold aqueous workup removes unreacted amine and salts while minimizing the risk of late-stage hydrolysis of any unreacted sulfonyl chloride[1].
References
-
Title : Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Source : Organic Letters - ACS Publications | URL :[Link]
-
Title : The Sulfonic Acid Group and Its Derivatives | Source : Chemistry LibreTexts | URL :[Link]
Sources
purification of products from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride reactions
This technical support guide addresses the purification and handling of products derived from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride . This reagent is a biaryl building block frequently used in medicinal chemistry (e.g., fragment-based drug discovery) to introduce a lipophilic, metabolically distinct scaffold.
Current Status: Operational Topic: Purification & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Chemistry of the Scaffold
Before troubleshooting, understand your substrate. The 3-(Thiophen-2-yl)benzene-1-sulfonyl moiety combines a lipophilic thiophene ring with a sulfonyl electrophile.
-
The Thiophene Factor: The thiophene ring is electron-rich.[1] It increases the lipophilicity (LogP) of your final product compared to a simple phenyl ring. It is generally stable but can be sensitive to strong oxidizers or highly concentrated mineral acids (risk of polymerization or ring-opening).
-
The Sulfonyl Factor: The chloride is moisture-sensitive.[2][3] The primary impurity will always be the hydrolyzed sulfonic acid (3-(Thiophen-2-yl)benzene-1-sulfonic acid).
Module 1: Reaction Optimization (Prevention)
Minimizing impurities upstream is more efficient than downstream purification.
Q: My crude NMR shows a large amount of the sulfonic acid byproduct. How do I stop this? A: This is caused by moisture competing with your nucleophile (amine/alcohol).
-
Dry Solvents: Ensure DCM, THF, or DMF are anhydrous.
-
Base Scavengers: Use a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge the HCl byproduct. If using pyridine, it can also act as a nucleophilic catalyst.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Rate of Addition: Add the sulfonyl chloride last as a solution, dropwise, to the amine/base mixture at 0°C. This favors the faster reaction with the amine over the slower reaction with trace water.
Module 2: Workup Protocols (The Bulk Cleanup)
The lipophilic nature of the thiophene-benzene unit allows for excellent phase separation. We utilize this to wash away polar impurities.[4]
Standard Operating Procedure (SOP-01): Aqueous Workup
| Step | Reagent | Purpose | Mechanism |
| 1. Quench | Water / Sat.[4] | Stop reaction | Hydrolyzes remaining |
| 2. Acid Wash | 0.5M Citric Acid or 1M HCl | Remove unreacted Amine | Protonates excess amine, forcing it into the aqueous layer. |
| 3. Base Wash | Sat. | Remove Sulfonic Acid | Converts the sulfonic acid byproduct into its sodium salt ( |
| 4. Brine Wash | Sat. NaCl | Dry Organic Layer | Removes bulk water from the organic phase. |
Critical Note on Acid Sensitivity: While thiophene is aromatic, it is more electron-rich than benzene. Avoid hot, concentrated HCl during workup, as this can induce polymerization or degradation of the thiophene ring. Use 0.5M Citric Acid if your product contains other acid-sensitive groups.
Visualizing the Workup Logic
Caption: Separation logic for removing amine and sulfonic acid impurities based on pH-dependent solubility.
Module 3: Purification (The Polish)
If the workup does not yield analytical purity (>95%), proceed to these methods.
Troubleshooting "Oiling Out" (Crystallization)
Thiophene derivatives often form "oils" or "gums" rather than crystals due to their conformational flexibility and lipophilicity.
Q: My product is an oil. How do I crystallize it? A: You are likely trapping solvent.
-
The "Scratch" Technique: Dissolve in a minimum amount of hot solvent. Cool slowly. If oil forms, scratch the glass interface with a spatula to induce nucleation.
-
Solvent Systems:
-
System A (Preferred):Ethanol/Water .[5] Dissolve in hot ethanol, add warm water until turbid, then cool.
-
System B (For Lipophilic Products):Toluene/Hexane . Thiophene rings
-stack well with toluene. -
System C (Rescue):DCM/Hexane . Dissolve in DCM, layer Hexane on top, and let the DCM evaporate slowly (vapor diffusion).
-
Chromatography Guidelines
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate is standard.
-
TLC Visualization: Thiophene is UV active (254 nm).
-
Warning: If you see a spot remaining at the baseline of the TLC plate, that is the sulfonic acid . It means your bicarbonate wash (Module 2) was insufficient.
-
Module 4: Stability & Storage FAQs
Q: The product turned slightly pink/red after a week. Is it ruined? A: This indicates trace oxidation of the thiophene ring or the presence of trace acid causing oligomerization.
-
Diagnosis: Check LC-MS. If the main peak is intact, the color is likely from <0.1% impurity (highly conjugated oligomers).
-
Fix: Pass through a short plug of silica gel or recrystallize with charcoal.
-
Prevention: Store under inert gas (Nitrogen) at -20°C. Avoid storing in acidic solvents (e.g.,
can become acidic over time; use for long-term NMR storage).
Q: Can I use this product in a subsequent Suzuki coupling? A: Yes. The sulfonamide group is stable to Suzuki conditions. However, the thiophene sulfur can sometimes poison Palladium catalysts.
-
Recommendation: Use a catalyst system robust to sulfur, such as Pd(dppf)Cl2 or Pd2(dba)3/XPhos , and ensure you wash the sulfonamide product thoroughly to remove any free thiophene-sulfonic acid before the coupling step.
References
-
BenchChem. (2025).[5][6] Technical Support Center: Sulfonyl Chloride Work-up Protocols. Retrieved from 6
-
Organic Syntheses. (1921). Benzenesulfonyl chloride (General preparation and handling). Org.[4][6] Syn. Coll. Vol. 1, 504. Retrieved from 7
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[3][5][8][9] Retrieved from 8
-
National Institutes of Health (NIH). (2018). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. Retrieved from 10
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
managing moisture sensitivity of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Ticket ID: TS-THIO-SU-CL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
Welcome to the technical support hub for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride . As researchers, we often underestimate the "hidden" degradation pathways of this reagent. It is not merely moisture-sensitive; it is autocatalytically unstable .
This molecule possesses two distinct reactive centers that create a destructive synergy in the presence of water:
-
The Sulfonyl Chloride (-SO₂Cl): An electrophile prone to hydrolysis, generating Sulfonic Acid (-SO₃H) and Hydrogen Chloride (HCl).
-
The Thiophene Moiety: An electron-rich heterocycle.[1] While generally stable, it is susceptible to acid-catalyzed polymerization (trimerization) in the presence of strong acids like the HCl generated by the sulfonyl chloride's degradation.
The Failure Mode: Moisture ingress
The Hydrolysis Trap (Mechanism Visualization)
Understanding the degradation mechanism is the first step to prevention. The diagram below illustrates why "old" bottles often turn into sticky, dark solids.
Figure 1: The "Hydrolysis Trap" showing how moisture triggers a cascade leading to both acidic impurities and thiophene polymerization.
Troubleshooting & FAQs
Category A: Storage & Appearance
Q1: My reagent has turned from a pale yellow solid to a brown, sticky gum. Is it usable?
-
Diagnosis: This is classic hydrolysis. The "gum" is likely a mixture of the sulfonic acid (which is hygroscopic, attracting more water) and thiophene oligomers caused by the HCl byproduct.
-
Action: Do not use directly. The acidic impurities will quench basic reagents (amines) and the polymers may poison catalysts.
-
Recovery: If you have >5g, attempt Protocol A (Purification) below. If <1g, discard and buy fresh.
Q2: Can I store this in a standard fridge?
-
Answer: Only if the container is secondary-contained.
-
Reasoning: Fridges are high-humidity environments. If the cap seal is imperfect, condensation will occur upon warming the bottle to room temperature.
-
Best Practice: Store at 4°C in a tightly sealed vial, placed inside a secondary jar containing desiccant (Drierite/Silica). Allow the outer jar to reach room temperature before opening to prevent condensation.
Category B: Reaction Failure
Q3: I am running a sulfonamide coupling (with an amine), but my yield is <30%. The LCMS shows the sulfonic acid mass.
-
Diagnosis: Competitive hydrolysis. Your solvent was likely "wet," or the amine was not added quickly enough to scavenge the HCl.
-
Technical Insight: The rate of hydrolysis (
) vs. aminolysis ( ) depends heavily on solvent polarity and water content. In the presence of water, hydrolysis is often faster than reaction with sterically hindered amines. -
Solution: Switch to Protocol B (Anhydrous Coupling) . Ensure solvents are dried over molecular sieves (3Å or 4Å).
Q4: Can I use aqueous base (Schotten-Baumann conditions) for this reaction?
-
Answer: Risky for this specific substrate.
-
Reasoning: While standard for robust sulfonyl chlorides (like tosyl chloride), the thiophene ring makes this molecule more lipophilic and potentially sensitive to the biphasic interface dynamics.
-
Recommendation: Stick to single-phase organic solvents (DCM, THF) with organic bases (TEA, DIPEA) to maintain homogeneity and reaction speed.
Data & Specifications
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Max Water Content (Karl Fischer) | Notes |
| Dichloromethane (DCM) | Excellent | < 50 ppm | Best solubility; easy workup. |
| THF | Good | < 100 ppm | Good for polar amines; ensure peroxide-free. |
| DMF/DMA | Caution | < 200 ppm | Hygroscopic; difficult to remove; promotes hydrolysis if wet. |
| Water/Alcohols | Incompatible | N/A | Reacts immediately to form sulfonic esters/acids. |
Experimental Protocols
Protocol A: "Revival" Purification (Removal of Sulfonic Acid)
Use this if your reagent has degraded but is not yet a black tar.
-
Dissolution: Dissolve the crude, sticky solid in a minimal amount of Dichloromethane (DCM) . The sulfonic acid impurity is often less soluble in DCM than the chloride, or it will form a suspension.
-
Filtration (Optional): If a solid remains undissolved, filter it out (this is likely the sulfonic acid).
-
Rapid Wash: Transfer the DCM solution to a separatory funnel. Wash quickly ( < 30 seconds contact time) with ice-cold 5% NaHCO₃ solution, followed immediately by ice-cold brine.
-
Why? The base neutralizes the HCl and removes the water-soluble sulfonic acid. The cold temperature slows down further hydrolysis of the chloride.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ for 5 minutes.
-
Re-isolation: Filter and concentrate on a rotavap (bath < 35°C).
-
QC: Check 1H NMR immediately. If clean, use within 24 hours.
Protocol B: Anhydrous Sulfonamide Synthesis
The Gold Standard for Thiophene-Sulfonyl Chlorides.
Reagents:
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
DMAP (0.1 equiv - Optional catalyst for slow amines)
-
Anhydrous DCM (0.2 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Charge: Add the Amine and Base (TEA/DIPEA) to the anhydrous DCM. Stir to dissolve.
-
Addition: Dissolve the Sulfonyl Chloride in a separate dry vial with minimal DCM. Add this solution dropwise to the amine mixture at 0°C (Ice bath).
-
Critical Step: The exotherm must be controlled to prevent thiophene degradation.
-
-
Monitoring: Allow to warm to Room Temp. Monitor by TLC or LCMS.
-
Target: Disappearance of the chloride (often overlaps with acid on TLC, so look for product formation).
-
-
Quench: Once complete, quench with saturated NH₄Cl solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
Decision Matrix (Workflow)
Follow this logic flow to determine the fate of your reagent.
Figure 2: Operational Decision Tree for reagent handling.
References
-
Hydrolysis Mechanisms: King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[2] Journal of the American Chemical Society, vol. 114, no.[2] 5, 1992, pp. 1743–1749.
-
Thiophene Stability: "Stability of Thiophene-Containing Compounds." BenchChem Technical Support Center, 2025.[3][4]
-
Purification of Sulfonyl Chlorides: "Organic Syntheses Procedure: Sulfanilyl chloride, N-acetyl." Organic Syntheses, Coll. Vol. 1, p. 8.
-
Handling Air-Sensitive Reagents: Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry.
-
General Sulfonylation Protocols: "Sulfonyl Chloride Synthesis and Handling." Reaction Chemistry & Engineering, Royal Society of Chemistry.[5]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for working with 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. As a key building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other therapeutic agents, mastering its reactivity is crucial.[1] This document moves beyond standard procedures to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) & General Issues
Q1: My synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is resulting in a low yield. What are the primary causes?
Low yields typically stem from three areas: incomplete reaction, product degradation during work-up, or formation of side-products.[2]
-
Incomplete Reaction: The chlorosulfonation of 3-(thiophen-2-yl)benzene can be sluggish. Ensure your chlorosulfonic acid is fresh and used in sufficient excess (typically 4-5 equivalents or more).[3] The reaction often requires heating to drive it to completion; monitor progress carefully using TLC.
-
Product Degradation: Sulfonyl chlorides, especially heteroaromatic ones, are highly susceptible to hydrolysis by water.[2][4][5] During the aqueous work-up (quenching on ice), the product can revert to the corresponding sulfonic acid, which is water-soluble and lost. This is the most common cause of yield loss.[2][3]
-
Side-Product Formation: The primary side-product is the diaryl sulfone, formed by the reaction of the newly generated sulfonyl chloride with another molecule of the starting arene. Using a significant excess of the chlorosulfonating agent helps to minimize this.[2][3]
Q2: The compound appears unstable and decomposes upon storage. How can I prevent this?
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is sensitive to moisture.[6][7] Hydrolysis is the main decomposition pathway.[4][5]
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[6] Ensure the container is tightly sealed with a high-quality cap.
-
Handling: Handle the reagent quickly in a dry environment. Use anhydrous solvents and thoroughly dried glassware for all subsequent reactions.
Q3: I'm having difficulty purifying the crude product. What are the best practices?
Purification can be challenging due to the compound's reactivity.
-
Aqueous Work-up: When quenching the synthesis reaction, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[8] Separate the product (which often oils out or precipitates) as quickly as possible to minimize contact time with water.[2][3]
-
Recrystallization: For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent can be effective.
-
Direct Use: To avoid yield loss associated with purification, it is often best to use the crude, dried product directly in the next step (e.g., sulfonamide formation), provided it is of sufficient purity.[2] Electron-deficient sulfonyl chlorides, in particular, may decompose on silica gel during chromatography.[9]
Part 2: Troubleshooting Downstream Reactions
This section addresses common issues encountered when using 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride as a reactant.
Scenario 1: Low Yield in Sulfonamide Formation
Problem: The reaction of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride with a primary or secondary amine is incomplete or gives a poor yield of the desired sulfonamide.
-
Reagent Quality:
-
Sulfonyl Chloride: As discussed, the starting sulfonyl chloride may have hydrolyzed. Use freshly prepared material or verify its integrity before use.
-
Base: The reaction generates one equivalent of HCl, which must be neutralized.[10] If the amine starting material is used as its hydrochloride salt, a total of at least two equivalents of base are required. Pyridine is a common choice as it can also serve as the solvent.[10][11] For less nucleophilic amines, a stronger non-nucleophilic base may be needed.
-
-
Reaction Conditions:
-
Di-sulfonylation: Primary amines can react twice to form a di-sulfonamide byproduct.[12] This can be minimized by slowly adding the sulfonyl chloride to the amine solution to avoid localized high concentrations and by using a 1:1 molar ratio.[12]
-
Sluggish Reaction: If the amine is sterically hindered or weakly nucleophilic, the reaction may require heating or a longer reaction time. Monitor progress by TLC to determine the point of maximum conversion.
-
-
Work-up Issues:
-
Product Solubility: Highly polar sulfonamides may have partial solubility in the aqueous phase during extraction. Before discarding the aqueous layer, check it by TLC.[13] If product is present, perform additional extractions or use a different solvent system.
-
Scenario 2: Failure or Low Yield in Suzuki Cross-Coupling
Problem: Attempting a desulfitative Suzuki-Miyaura cross-coupling between 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride and a boronic acid fails to produce the desired biaryl product.
-
Catalyst and Conditions: This transformation requires specific catalytic systems. Standard Suzuki conditions for aryl halides may not be effective.
-
Ligand Choice: The oxidative addition of Pd(0) to the S-Cl bond is a key step. Electron-rich and bulky phosphine ligands are often required to facilitate this.[14]
-
Base Selection: The choice of base is critical. Carbonates like Na₂CO₃ or K₂CO₃ are often effective.[15] Organic bases may be less suitable.[15]
-
-
Competitive Pathways:
-
Hydrolysis: The primary competing reaction is the hydrolysis of the sulfonyl chloride to sulfonic acid, which is unreactive in the coupling. Ensure strictly anhydrous conditions.
-
Reactivity Order: The reactivity of sulfonyl chlorides in Suzuki couplings is generally higher than aryl bromides but lower than aryl iodides (ArI > ArSO₂Cl > ArBr > ArCl).[16] If your molecule contains other halides, the reaction may not be selective.
-
Part 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
This procedure is adapted from standard chlorosulfonation methods.[3]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas outlet/scrubber for HCl.
-
Reagents: Cool the flask in an ice-salt bath to 0°C. To the flask, add chlorosulfonic acid (5.0 eq.).
-
Addition: While maintaining the temperature between 0-5°C, add 3-(thiophen-2-yl)benzene (1.0 eq.) dropwise from the dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60°C for 2-3 hours or until TLC analysis shows consumption of the starting material.
-
Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice.
-
Isolation: The product may precipitate as a solid or separate as an oil. If a solid forms, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[8] If an oil separates, extract the mixture quickly with an organic solvent (e.g., dichloromethane), wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be used immediately.
| Parameter | Recommended Condition | Rationale |
| Chlorosulfonic Acid | 5.0 equivalents | Drives the reaction to completion and minimizes sulfone byproduct formation.[3] |
| Addition Temp. | 0-5°C | Controls the initial exothermic reaction. |
| Reaction Temp. | 60°C | Ensures complete conversion of the starting material. |
| Work-up | Quench on ice, rapid isolation | Minimizes hydrolysis of the sulfonyl chloride product.[2][3] |
Protocol 2: General Procedure for Sulfonamide Formation
This protocol is based on established methods for reacting sulfonyl chlorides with amines.[10][17]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or THF).
-
Base: Add a base (e.g., pyridine or triethylamine, 2.2 eq.). If the amine is a hydrochloride salt, use 3.2 eq. of base. Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve the crude 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (SC:Amine) | ~1.1 : 1.0 | A slight excess of the sulfonyl chloride ensures full consumption of the amine. |
| Base | >2.0 equivalents | Neutralizes generated HCl and any HCl salt from the amine starting material.[10] |
| Addition | Slow, at 0°C | Controls exotherm and minimizes di-sulfonylation of primary amines.[12] |
| Work-up Wash | 1M HCl | Removes basic impurities, simplifying purification. |
References
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing), DOI:10.1039/D2RE00280A.
- TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674.
- thiophenol. Organic Syntheses Procedure.
- Sulfonyl Chlorides/Fluorides. Yufeng.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
- Technical Support Center: Sulfonylation Reactions. Benchchem.
- Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem., 2009, 74, 9287-9291.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- 2-Thiophenesulfonyl chloride CAS#: 16629-19-9. ChemicalBook.
- CAS 16629-19-9 | Thiophene-2-sulfonyl Chloride Supplier. Clinivex.
- Desulfitative Suzuki Cross-Couplings of Arylsulfonyl Chlorides and Boronic Acids Catalyzed by a Recyclable Polymer-Supported NHC-Pd Complex. SYNLETT, 2006, No. 12, 1891–1894.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and scientific studies.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC.
- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF.
Sources
- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemcom.com [echemcom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
common impurities in 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Technical Support Center: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Product Category: Heterocyclic Sulfonyl Chlorides Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction: The Stability Paradox
Welcome to the technical guide for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride . As a Senior Application Scientist, I often see this scaffold used as a critical building block for sulfonamide-based kinase inhibitors and agrochemicals.
However, this molecule presents a dual challenge:
-
Electronic Activation: The electron-rich thiophene ring makes the system prone to oxidative degradation.
-
Electrophilic Instability: The sulfonyl chloride moiety is highly susceptible to hydrolysis, often leading to "phantom impurities" that appear during analysis but weren't present in the original solid.
This guide moves beyond basic handling to address the specific impurity profiles derived from its unique Suzuki-based synthesis and inherent reactivity.
Module 1: The Hydrolysis Hazard (The "Phantom" Peak)
User Question: "I just opened a new bottle, but my LCMS shows a massive peak at [M-18+17] relative to the product. Is the batch bad?"
Technical Insight: Likely not. You are observing 3-(Thiophen-2-yl)benzenesulfonic acid , the hydrolysis product. Sulfonyl chlorides are moisture-intolerant. Upon exposure to atmospheric humidity or "wet" LCMS solvents, the chloride is displaced by water [1].
The Mechanism: The sulfur atom acts as a hard electrophile. Water attacks the sulfur, displacing chloride (a good leaving group) to form the sulfonic acid and HCl. This reaction is autocatalytic; the generated HCl can protonate the thiophene ring, leading to further decomposition [2].
Visualizing the Pathway:
Figure 1: Autocatalytic hydrolysis pathway of sulfonyl chlorides.
Troubleshooting Protocol:
-
Solvent Check: Ensure your LCMS solvents (Acetonitrile/Water) are not causing on-column hydrolysis. Run a blank with anhydrous methanol ; if the peak shifts to the methyl ester, your product is intact, and the "impurity" was an analytical artifact.
-
Quench Test: Do not analyze R-SO2Cl directly. Derivatize immediately (see Module 4).
Module 2: Synthetic Artifacts (The Suzuki Leftovers)
User Question: "My NMR shows a small triplet at ~7.0 ppm and some aliphatic grease. What are these?"
Technical Insight: This molecule is typically synthesized via a Suzuki-Miyaura coupling between 3-bromobenzenesulfonyl chloride (or a protected precursor) and thiophene-2-boronic acid. This route introduces specific impurity classes [3].
Common Synthetic Impurities Table:
| Impurity Type | Chemical Identity | Origin | Detection Method |
| Protodeboronation | Thiophene | Hydrolysis of Thiophene-2-boronic acid before coupling. | GC-MS (Volatile) |
| Homocoupling | 2,2'-Bithiophene | Oxidative coupling of the boronic acid. | LCMS (High RT) |
| Unreacted Halide | 3-Bromobenzenesulfonyl chloride | Incomplete conversion due to catalyst poisoning. | 1H NMR (Distinct aromatic pattern) |
| Catalyst Residue | Palladium (Pd) species | Residual catalyst from coupling step. | ICP-MS (Trace metals) |
The "Protodeboronation" Issue: Thiophene-2-boronic acid is notoriously unstable. Under the basic conditions of Suzuki coupling, the C-B bond cleaves, releasing thiophene and halting the reaction cycle [4]. If your yield is low, this is the culprit.
Module 3: Regioisomerism (The Structural Mimic)
User Question: "I see a split peak in HPLC, but the Mass Spec is identical for both. Is it a diastereomer?"
Technical Insight: No, this molecule is achiral. You are likely seeing a Regioisomer . If the manufacturer used Direct Chlorosulfonation of 3-phenylthiophene (instead of Suzuki coupling), the electrophilic substitution is not perfectly selective.
-
Target: Sulfonyl group on the Benzene ring (Position 1).
-
Impurity: Sulfonyl group on the Thiophene ring (Position 5').
Thiophene is significantly more electron-rich than benzene. Unless conditions are strictly controlled (low temp, steric blocking), the sulfonyl chloride will preferentially attach to the thiophene ring [5].
Visualizing the Regioselectivity Risk:
Figure 2: Divergent pathways in direct chlorosulfonation synthesis.
Module 4: Validated Analytical Protocols
User Question: "How do I accurately determine purity if the compound hydrolyzes on the column?"
Standard Operating Procedure (SOP): Derivatization for QC Do not run under aqueous conditions. Convert the unstable acid chloride into a stable sulfonamide or ester before analysis.
Step-by-Step Protocol:
-
Sampling: Dissolve ~5 mg of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in 1 mL of anhydrous Acetonitrile (MeCN) .
-
Derivatization Reagent: Add 100 µL of 2.0 M Dimethylamine in THF (or excess Methanol for ester formation).
-
Reaction: Vortex for 30 seconds. The reaction is instantaneous.
-
Reaction:
-
-
Quench: Add 1 mL of Water/0.1% Formic Acid to neutralize excess amine.
-
Analysis: Inject onto RP-HPLC.
-
Target Peak: The dimethyl sulfonamide derivative is stable and will fly cleanly.
-
Calculation: Back-calculate purity based on the sulfonamide peak area. Any remaining sulfonic acid peak represents original hydrolysis impurity in the solid, not an artifact of the method.
-
References
-
Hydrolysis Kinetics: King, J. F., et al. "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749.
-
Autocatalysis: Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides." Journal of the Chemical Society B, 1968, pp. 1294-1296.[1]
-
Suzuki Coupling Side Reactions: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443.
-
Protodeboronation: Molander, G. A., & Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275-286.
- Thiophene Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010. (General reference on electrophilic substitution selectivity in thiophenes).
Sources
preventing decomposition of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride during reaction
Welcome to the dedicated technical support guide for handling 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the decomposition of this valuable synthetic intermediate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is showing a dark discoloration. What does this indicate?
A dark color, often progressing from yellow to brown or even black, is a common sign of decomposition. This can be due to a combination of factors including hydrolysis, oxidation of the thiophene ring, or acid-catalyzed polymerization. It is crucial to assess the purity of the material before proceeding with your reaction.
Q2: What are the primary decomposition pathways for this compound?
There are two main points of instability in 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: the sulfonyl chloride group and the thiophene ring.
-
Sulfonyl Chloride Group: This functional group is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding and often unreactive 3-(thiophen-2-yl)benzenesulfonic acid.
-
Thiophene Ring: The electron-rich thiophene ring can be sensitive to strong acids and oxidizing agents. Under harsh acidic conditions, particularly with Lewis acids, it can undergo polymerization, leading to insoluble tars. The sulfur atom in the thiophene ring is also susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
Q3: Can I use common Lewis acids like aluminum chloride in reactions with this compound?
The use of strong Lewis acids such as aluminum chloride should be approached with extreme caution. Thiophene and its derivatives are known to react with aluminum chloride, leading to the formation of tars and other decomposition products.[1] If a Lewis acid is necessary, consider using a milder one, such as tin tetrachloride, and adding it to a mixture of the thiophene derivative and the acylating agent to minimize direct contact and potential degradation.[1]
Q4: How should I properly store 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride?
To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place.[2] The container must be tightly sealed to prevent moisture ingress. For optimal shelf-life, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride and provides systematic solutions.
Issue 1: Low or No Yield of the Desired Product
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride This is the most common cause of low yields. The resulting sulfonic acid is generally unreactive under typical sulfonamide or sulfonate ester formation conditions.
Solutions:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure all other reagents are free of water.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.
Potential Cause 2: Decomposition of the Thiophene Ring The reaction conditions may be too harsh for the thiophene moiety.
Solutions:
-
Avoid Strong Acids: If your protocol involves acidic conditions, consider using a weaker acid or a buffered system. Thiophenes are generally more stable in acidic conditions than furans or pyrroles, but strong acids can still cause degradation.[3]
-
Moderate Reaction Temperature: Avoid high reaction temperatures, which can accelerate decomposition pathways for both the sulfonyl chloride and the thiophene ring.
Issue 2: Formation of Insoluble Black or Brown Tars
Potential Cause: Acid-Catalyzed Polymerization of the Thiophene Ring This is often observed when using strong Lewis or Brønsted acids.
Solutions:
-
Alternative Catalysts: If a catalyst is required, explore milder alternatives to strong Lewis acids. For instance, in Friedel-Crafts type reactions, tin tetrachloride is often a safer choice for thiophene-containing substrates.[1]
-
Reverse Addition: If a strong acid is unavoidable, consider a reverse addition protocol where the sulfonyl chloride solution is added slowly to a mixture of the other reactants and the acid. This minimizes the exposure of the thiophene ring to high concentrations of the acid.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.
Issue 3: Presence of Unexpected Byproducts in Analytical Data (TLC, LC-MS, NMR)
Potential Cause 1: Oxidation of the Thiophene Sulfur The presence of oxidizing agents, or even atmospheric oxygen under certain conditions, can lead to the formation of the corresponding sulfoxide or sulfone.
Solutions:
-
Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen.
-
Use Fresh, High-Purity Reagents: Ensure that your starting materials and reagents are not contaminated with oxidizing impurities.
Potential Cause 2: Electrophilic Substitution on the Thiophene Ring The thiophene ring is more reactive towards electrophiles than benzene.[4][5] Unintended electrophilic substitution can occur if reactive electrophiles are present.
Solutions:
-
Control of Reaction Stoichiometry: Use a precise stoichiometry of your reagents to avoid excess electrophiles.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block reactive sites on the thiophene ring.
Best Practices for Experimental Setup and Execution
To proactively prevent decomposition, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride and oxidation of the thiophene ring. |
| Temperature | Low to Moderate (0 °C to room temperature is often ideal) | Reduces the rate of all decomposition pathways. |
| Solvents | Anhydrous, non-nucleophilic solvents (e.g., THF, Dichloromethane, Acetonitrile) | Minimizes hydrolysis and unwanted side reactions. |
| Bases | Anhydrous, non-nucleophilic bases (e.g., Pyridine, Triethylamine) | Neutralizes HCl byproduct without reacting with the sulfonyl chloride. |
| Work-up | Quick, cold aqueous work-up | Minimizes hydrolysis during product isolation. The low aqueous solubility of aryl sulfonyl chlorides can offer some protection.[5] |
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the key decomposition routes and the recommended preventative measures.
Caption: Key decomposition pathways and preventative measures.
Step-by-Step Protocol: General Procedure for Sulfonamide Synthesis
This protocol incorporates best practices to minimize the decomposition of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reagent and Solvent Preparation: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure the amine and any base (e.g., pyridine or triethylamine) are anhydrous.
-
Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon. Add the amine and anhydrous solvent to the reaction flask via syringe. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Promptly extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as required.
Caption: Recommended workflow for sulfonamide synthesis.
References
- BenchChem. (2025). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions. BenchChem Technical Support.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Cano, M., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. [Link]
- Joule, J. A., & Mills, K. (n.d.). Chapter 9, Thiophene. Heterocyclic Chemistry.
-
Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1-15. [Link]
- NPTEL. (n.d.).
- BenchChem. (2025). Long-term storage and stability issues with 3-Acetylthiophene. BenchChem Technical Support.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- StudySmarter. (n.d.).
-
Singh, G., & Tilve, S. G. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2539. [Link]
- G. A. Bradshaw, et al. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Chemistry – A European Journal.
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 113-123. [Link]
- Chemistry Stack Exchange. (2018).
- SlideShare. (n.d.). Thiophene.
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Molecules, 27(16), 5192.
- ResearchGate. (n.d.).
-
Kumar, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(11), 1305-1331. [Link]
- Organic Syntheses. (n.d.). Thiophenol.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Scribd. (n.d.). Chemistry Assignment (Generic)
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
-
Wang, H., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega, 6(41), 27263–27273. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.).
-
Galiano, F., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Polymers, 13(24), 4426. [Link]
- Zhang, Y., et al. (2014).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Gronowitz, S. (Ed.). (1991).
- PrepChem.com. (n.d.). Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan).
- Al-qaragully, M. B., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education for Pure Science-University of Thi-Qar, 13(2).
Sources
Technical Support Center: Safe Handling and Disposal of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from experiments involving 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Core Principles: Understanding the Hazard
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a reactive chemical that requires careful management due to its dual chemical nature. The primary hazards stem from the sulfonyl chloride functional group and the thiophene moiety.
-
Sulfonyl Chloride Reactivity : Sulfonyl chlorides are highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is exothermic and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] In a laboratory setting, uncontrolled reaction with water or other nucleophiles can lead to pressure buildup in closed containers and the release of corrosive vapors.
-
Thiophene-Related Hazards : Thiophene and its derivatives can be irritants to the skin, eyes, and respiratory system.[3] Some are classified as causing severe skin burns and eye damage.[1][4] While the thiophene ring in some drugs is metabolized without forming reactive intermediates, it is considered a structural alert as it can be metabolized to reactive and potentially toxic compounds.[5]
-
Thermal Decomposition : At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition, which may proceed through radical or ionic pathways, leading to the formation of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, among other byproducts.[6][7][8]
The combined reactivity and potential toxicity necessitate a proactive and informed approach to waste management.
Frequently Asked Questions (FAQs)
Q1: What are the immediate hazards I should be aware of when handling 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride?
A1: The most immediate hazard is its violent reaction with water and moisture, which produces corrosive hydrochloric acid and the corresponding sulfonic acid.[1] This reaction is exothermic and can cause a rapid increase in temperature and pressure. The compound itself is also classified as causing severe skin burns and eye damage.[1][4] Inhalation of dust or vapors may cause respiratory irritation.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound and its waste?
A2: Always handle 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride and its waste inside a certified chemical fume hood.[1] Mandatory PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
Q3: How should I store waste containing this compound before disposal?
A3: Waste should be stored in a clearly labeled, dedicated, and sealed container made of compatible material (e.g., glass or polyethylene). The container must be kept tightly closed to prevent the ingress of moisture.[1] Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, and alcohols.[1]
Q4: Can I dispose of small amounts of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride waste down the drain?
A4: Absolutely not. Direct disposal down the drain is prohibited. The compound reacts violently with water and its byproducts are corrosive and potentially harmful to aquatic life. All waste must be neutralized before disposal.
Q5: What are the signs of decomposition of my sulfonyl chloride-containing waste?
A5: Signs of decomposition include a color change (often to brown or black), the evolution of gas (SO2 and HCl), and the appearance of unexpected impurities.[6] If you observe these signs, handle the waste container with extreme caution, ensuring it is not sealed airtight to prevent pressure buildup, and proceed with the neutralization protocol promptly in a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Violent hissing or fuming upon adding waste to the neutralization solution. | The rate of addition is too fast, leading to an uncontrolled exothermic reaction. | Immediately stop the addition. Allow the reaction to subside before resuming at a much slower rate, with vigorous stirring. | The hydrolysis of sulfonyl chlorides is highly exothermic. Slow, controlled addition allows for the dissipation of heat, preventing a runaway reaction.[4][6] |
| The pH of the neutralization solution becomes acidic during the quenching process. | Insufficient amount of base to neutralize the generated sulfonic acid and HCl. | Add more of the basic solution (e.g., 10% sodium hydroxide) until the pH is consistently basic (pH > 10). | Complete neutralization requires a stoichiometric excess of base to react with both the sulfonyl chloride and the resulting acidic byproducts. |
| Solid material remains in the reaction vessel after the quenching procedure. | The resulting sulfonic acid salt may have limited solubility in the quenching medium. | Add more water to the mixture and stir to dissolve the solid. If it persists, it may be unreacted starting material or a byproduct. Treat the entire mixture as hazardous waste. | The sodium salt of the sulfonic acid is generally water-soluble. Incomplete dissolution may indicate incomplete reaction or the presence of other insoluble materials. |
| A strong, unpleasant odor is detected during handling or disposal. | Thiophene-containing compounds can have characteristic odors. This may also indicate the release of decomposition products like SO2. | Ensure all handling and disposal steps are performed in a properly functioning chemical fume hood. Check for any potential leaks in your waste container. | A fume hood is essential to prevent inhalation of volatile and potentially hazardous compounds.[1] |
Detailed Protocol for Neutralization and Disposal of Waste
This protocol is designed for the safe quenching and disposal of small quantities (typically < 5g) of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride waste or solutions containing this compound.
Required Materials
-
Dedicated waste container for the sulfonyl chloride waste.
-
A large beaker or flask (at least 10 times the volume of the waste).
-
A magnetic stir plate and stir bar.
-
An ice bath.
-
10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3).
-
pH paper or a pH meter.
-
Appropriate PPE (see FAQ Q2).
Step-by-Step Neutralization Protocol
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the large beaker or flask in an ice bath on a magnetic stir plate.
-
Add a volume of 10% NaOH solution that is at least 5-10 times the volume of the sulfonyl chloride waste to be neutralized. Begin stirring.
-
-
Slow Addition of Waste:
-
Using a pipette or a dropping funnel, add the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride waste to the stirring basic solution dropwise and very slowly .
-
Crucial: Never add the basic solution to the sulfonyl chloride waste. This can cause a localized, violent reaction.
-
Monitor the temperature of the reaction. If it begins to rise significantly, pause the addition until it cools down.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure complete hydrolysis and neutralization.
-
Remove the ice bath and let the solution stir at room temperature for another hour.
-
Check the pH of the solution using pH paper or a pH meter. The pH should be basic (pH > 10). If it is not, add more 10% NaOH solution until the pH is stable in the basic range.
-
-
Final Disposal:
-
Once the neutralization is complete and the solution is basic, it can be disposed of in accordance with your institution's and local regulations for aqueous chemical waste.
-
Chemical Rationale for the Protocol
The sulfonyl chloride group (R-SO₂Cl) reacts with hydroxide ions (OH⁻) in a two-step process. First, the sulfonyl chloride is hydrolyzed by water to form 3-(thiophen-2-yl)benzenesulfonic acid and hydrochloric acid. Both of these products are strong acids and are immediately neutralized by the sodium hydroxide in an acid-base reaction to form the sodium salt of the sulfonic acid, sodium chloride, and water. The overall reaction is:
C₁₀H₇O₂S₂Cl + 2 NaOH → C₁₀H₇O₃S₂Na + NaCl + H₂O
Using a large excess of the basic solution and a slow, controlled addition rate are critical safety measures to manage the exothermic nature of this reaction.
Visual Diagrams
Chemical Structure
Caption: Chemical structure of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Waste Disposal Workflow
Caption: Workflow for the safe neutralization and disposal of sulfonyl chloride waste.
References
-
Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.). Retrieved from [Link]
-
Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem. (n.d.). Retrieved from [Link]
-
A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009). Retrieved from [Link]
-
161847five Membered Heterocycles - Furan and Thiophene (Compatibility Mode) | PDF | Chemical Compounds | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved from [Link]
-
3-(thiophen-2-yl)benzene-1-sulfonyl chloride - ECHA CHEM. (n.d.). Retrieved from [Link]
- KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents. (n.d.).
-
Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (2025). Retrieved from [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014). Retrieved from [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. (n.d.). Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (2024). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. (2013). Retrieved from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
thiophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of molecular building blocks is paramount. 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a bi-aryl heterocyclic compound of significant interest, combining the versatile reactivity of a sulfonyl chloride with the unique electronic and pharmacological properties of a thiophene moiety. Thiophene derivatives are known for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. Rather than merely presenting a single spectrum, we will deconstruct its features through first principles, compare it with key structural analogues to highlight the subtleties of spectral interpretation, and provide a robust experimental protocol for obtaining high-quality data.
Theoretical Framework: Predicting the Spectrum
Before analyzing the experimental data, a foundational understanding of the substituent effects on the aromatic protons is crucial. The ¹H NMR spectrum is governed by the electronic environment of each proton.
-
The Sulfonyl Chloride Group (-SO₂Cl) : This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. It deactivates the benzene ring and acts as a meta-director in electrophilic aromatic substitution. In ¹H NMR, it strongly deshields (shifts downfield) protons that are ortho and para to its position.
-
The Thiophene Group (-C₄H₃S) : As a 2-substituted substituent on the benzene ring, its electronic effect is more complex. While it can be weakly electron-withdrawing via induction, it can also be electron-donating through resonance. Its primary impact in this context is as a second aromatic system with its own distinct proton signals.
Based on these principles, we can predict the key features of the ¹H NMR spectrum for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. The molecule contains seven aromatic protons in two distinct spin systems.
Predicted ¹H NMR Spectral Data for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. These predictions are based on established substituent effects and data from analogous compounds.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| Benzene Ring | ||||
| H-2 | 8.15 - 8.25 | s (broad) or t | J ≈ 1.8 | 1H |
| H-4 | 8.05 - 8.15 | dt | J ≈ 7.8, 1.5 | 1H |
| H-6 | 7.95 - 8.05 | ddd | J ≈ 7.8, 1.8, 1.0 | 1H |
| H-5 | 7.65 - 7.75 | t | J ≈ 7.8 | 1H |
| Thiophene Ring | ||||
| H-5' | 7.50 - 7.60 | dd | J ≈ 5.1, 1.1 | 1H |
| H-3' | 7.40 - 7.50 | dd | J ≈ 3.6, 1.1 | 1H |
| H-4' | 7.15 - 7.25 | dd | J ≈ 5.1, 3.6 | 1H |
Rationale for Assignments:
-
Benzene Protons : The protons on the benzenesulfonyl chloride ring are all expected to be significantly downfield (>7.5 ppm) due to the strong deshielding effect of the -SO₂Cl group.
-
H-2 : This proton is situated between two meta-substituents and is expected to be the most deshielded, appearing as a broad singlet or a narrow triplet.
-
H-4 & H-6 : These protons are ortho to one of the two substituents and will be strongly deshielded. They will exhibit complex splitting from both ortho and meta couplings.
-
H-5 : This proton is ortho to the thiophene ring and para to the sulfonyl chloride. It is expected to be the most upfield of the benzene protons, likely appearing as a triplet due to coupling with H-4 and H-6.
-
-
Thiophene Protons : The 2-substituted thiophene ring gives rise to a classic three-proton AMX system.
-
H-5' & H-3' : These protons are adjacent to the sulfur atom and are typically more deshielded than H-4'.
-
H-4' : This proton is coupled to both H-3' and H-5' and will appear as a doublet of doublets.
-
Comparative Analysis: The Importance of Isomers and Analogues
To fully appreciate the spectrum of the target compound, it is essential to compare it with simpler or isomeric structures. This comparison provides invaluable context and reinforces the principles of spectral interpretation.
Table of Comparative ¹H NMR Data
| Compound | Aromatic Ring System | Key Spectral Features |
| Benzenesulfonyl Chloride | Monosubstituted | Two signals: A multiplet around 7.95-8.05 ppm (2H, ortho-protons) and a multiplet around 7.60-7.75 ppm (3H, meta- and para-protons).[1][2] |
| 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (Target) | 1,3-Disubstituted | Complex four-proton ABCD system for the benzene ring and a three-proton AMX system for the thiophene ring, as detailed above. |
| 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride (Isomer) | 1,4-Disubstituted | Highly symmetric AA'BB' system for the benzene ring, resulting in two distinct doublets (each integrating to 2H), simplifying the spectrum significantly.[3] |
| 2-Thiophenesulfonyl Chloride (Analogue) | Monosubstituted | No benzene signals. A three-proton AMX system for the thiophene ring, with protons shifted downfield due to the directly attached -SO₂Cl group.[4][5] |
This comparison demonstrates how ¹H NMR spectroscopy can be used to unambiguously differentiate between isomers. The shift from a complex, four-signal pattern in the meta-isomer to a clean two-doublet pattern in the para-isomer is a classic diagnostic tool in structural chemistry.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, reproducible ¹H NMR spectrum requires a meticulous and well-documented experimental approach.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering good solubility and a single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with the aromatic region.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: Higher field strengths increase chemical shift dispersion, which is critical for resolving the complex, overlapping multiplets found in substituted aromatic systems.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is desirable.
-
-
Data Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Key Parameters :
-
Pulse Angle : 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans (ns) : 16-64. Causality: Signal-to-noise ratio improves with the square root of the number of scans. 16-64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (at) : 3-4 seconds. Causality: A longer acquisition time provides better digital resolution, which is necessary to resolve small J-couplings.
-
-
-
Data Processing :
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform on the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Visualizing Molecular Structure and Couplings
The connectivity and spatial relationships between protons, which give rise to the splitting patterns, can be visualized.
mol [label=<
>];// Benzene Couplings edge [color="#EA4335", style=dashed, penwidth=1.5]; H6 -> H5 [label=" J_ortho (~7.8 Hz)"]; H4 -> H5 [label=" J_ortho (~7.8 Hz)"]; H2 -> H6 [label=" J_meta (~1.8 Hz)"];
// Thiophene Couplings edge [color="#4285F4", style=dotted, penwidth=1.5]; H4prime -> H5prime [label=" J(4',5') (~5.1 Hz)"]; H3prime -> H4prime [label=" J(3',4') (~3.6 Hz)"]; } } Caption: Key J-coupling interactions in the molecule.
Advanced Techniques: Confirming Assignments with 2D NMR
For a complex molecule like this, where the signals in the benzene region may overlap, a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment is invaluable. A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other. For the benzene ring, cross-peaks would be expected between H-5 and H-6, H-5 and H-4, and H-6 and H-2 (meta-coupling). This provides definitive evidence for the through-bond connectivity, allowing for unambiguous assignment of each signal.
Conclusion
The ¹H NMR spectrum of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is rich with structural information. A thorough analysis reveals two distinct aromatic spin systems: a complex four-proton pattern for the 1,3-disubstituted benzene ring and a characteristic three-proton AMX pattern for the 2-substituted thiophene ring. By comparing this spectrum to that of its para-isomer and simpler analogues like benzenesulfonyl chloride, the diagnostic power of NMR in differentiating isomers and understanding substituent effects becomes clear. Following a rigorous, well-defined experimental protocol ensures the acquisition of high-quality, reliable data essential for the confident structural elucidation required in modern chemical research.
References
-
Mishra, S., et al. (2012). Thiophene derivatives as a potential class of antimicrobial agents. European Journal of Medicinal Chemistry, 54, 359-375. Available at: [Link]
- ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum.
-
NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride.
- ResearchGate. (n.d.). Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one in CDCl3.
- Royal Society of Chemistry. (n.d.). Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information.
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
-
MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(12), 978-983. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). 4-(2-Thienyl)benzenesulfonamide chloride, 96%.
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem., 11(3), 245-249. Available at: [Link]
- Guidechem. (n.d.). 98-09-9 Benzenesulfonyl chloride.
- ResearchGate. (2025). 3-Thienyl/benzothienylchromones. Synthesis and properties.
- PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Google Patents. (n.d.). CN109776360A - A kind of clean thiophenols new synthetic method.
- ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 3. 4-(2-Thienyl)benzenesulfonyl chloride, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR [m.chemicalbook.com]
- 5. 2-チオフェンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
13C NMR analysis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride derivatives
Comparison Guide: Optimizing
Introduction
In medicinal chemistry and drug development, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride derivatives are highly valued electrophilic building blocks used to synthesize targeted sulfonamide libraries. However, acquiring high-quality
As a Senior Application Scientist, I frequently observe researchers struggling with unassignable spectra because their sulfonyl chloride hydrolyzed into a sulfonic acid during the lengthy
Solvent Comparison: Preserving the Electrophilic Core
The causality behind sulfonyl chloride degradation lies in the extreme electrophilicity of the sulfur atom. When exposed to nucleophilic solvents, elevated temperatures, or trace moisture, the
To prevent this, solvent selection is critical. We compared three common NMR solvents for the analysis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride:
Table 1: Objective Comparison of NMR Solvents for Sulfonyl Chloride Analysis
| Solvent | Water Tolerance | Recommendation | ||
| CDCl | Low | > 72 hours | Excellent (Sharp lines) | Primary Choice. Non-nucleophilic; preserves the S-Cl bond. |
| CD | Moderate | ~ 48 hours | Good | Alternative. Useful for highly polar biaryl derivatives. |
| DMSO-d | Very Low | < 4 hours | Poor (Broadening) | Avoid. Hygroscopic nature promotes rapid hydrolysis. |
Performance Insight: While DMSO-d
Experimental Data: Chemical Shift Analysis
When analyzing the intact sulfonyl chloride in CDCl
Table 2: Representative
| Carbon Position | Chemical Shift ( | Assignment Rationale |
| Benzene | 144.2 | Strongly deshielded by the sulfonyl chloride group . |
| Benzene | 136.5 | Deshielded quaternary carbon linked to the thiophene ring. |
| Thiophene | 141.0 | Quaternary carbon attached to the benzene ring. |
| Benzene | 125.0 - 130.5 | Aromatic CH carbons (resolved via 2D HSQC). |
| Thiophene | 124.5 - 128.5 | Thiophene CH carbons (resolved via 2D HSQC). |
Step-by-Step Methodology: A Self-Validating Protocol
To ensure trustworthiness, your NMR workflow must be a self-validating system. A common pitfall in drug development is acquiring a 12-hour
Step 1: Anhydrous Sample Preparation
-
Dry the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride derivative under high vacuum for 2 hours to remove trace moisture.
-
Inside a nitrogen-filled glovebox, dissolve 30-40 mg of the compound in 0.6 mL of anhydrous CDCl
(pre-filtered through basic alumina to remove trace DCl/moisture). -
Transfer the solution to an oven-dried, high-quality NMR tube and seal tightly with a PTFE cap and Parafilm.
Step 2: Pre-Acquisition
-
Acquire a standard 16-scan
H NMR spectrum. -
Validation: Confirm the absence of a broad
proton peak (typically >10 ppm) and ensure the aromatic splitting pattern matches the asymmetric biaryl system.
Step 3:
-
Tune and match the probe to
C. -
Acquire a
C{ H} spectrum (approx. 1024-2048 scans) with a relaxation delay ( ) of 2.0 seconds to ensure the quaternary biaryl carbons relax sufficiently. -
Crucial Step: Immediately queue 2D HSQC and HMBC experiments to resolve overlapping thiophene and benzene signals.
Step 4: Post-Acquisition
-
Acquire a final 16-scan
H NMR spectrum. -
Validation: Overlay this spectrum with the Step 2 spectrum. If the aromatic peaks have shifted upfield or broadened, the sample hydrolyzed during the
C acquisition, and the C data must be discarded.
Workflow Visualization
The logical relationship of this self-validating process is mapped below:
Self-validating NMR workflow for reactive sulfonyl chlorides.
Advanced Acquisition Strategies: 1D vs. 2D NMR
Relying solely on 1D
By employing 2D HMBC (Heteronuclear Multiple Bond Correlation), you can observe the
References
A Comparative Guide to the Mass Spectrometry of Sulfonamides Synthesized from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of sulfonamide compounds synthesized from the versatile building block, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons of product performance, supported by experimental data and field-proven insights. We will explore the nuances of synthesis, delve into the principles of mass spectrometric analysis, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Significance of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride in Medicinal Chemistry
The 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride scaffold is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2] Sulfonamides are known for their antibacterial properties and are integral to the development of drugs for various other indications. The synthesis of diverse libraries of sulfonamide derivatives from this precursor allows for the exploration of structure-activity relationships, a critical step in the drug discovery pipeline. Accurate and efficient characterization of these newly synthesized compounds is paramount, and mass spectrometry stands out as a primary analytical tool for this purpose.
Synthesis of a Model Library of Sulfonamide Derivatives
The synthesis of sulfonamides from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine.[3][4] This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for the creation of diverse chemical libraries.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol outlines the synthesis of N-benzyl-3-(thiophen-2-yl)benzenesulfonamide, a representative compound from our model library.
Materials:
-
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-3-(thiophen-2-yl)benzenesulfonamide.
Mass Spectrometry Analysis: A Comparative Workflow
The accurate characterization of the synthesized sulfonamides relies on a robust mass spectrometry workflow. The choice of ionization technique is a critical decision that directly impacts the quality and interpretability of the data.
Caption: Workflow for the mass spectrometric analysis of synthesized sulfonamides.
Ionization Techniques: A Head-to-Head Comparison for Sulfonamide Analysis
The two most common soft ionization techniques for the analysis of organic molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][6] For the analysis of relatively small molecules like the synthesized sulfonamides, ESI is generally the more suitable technique.[7]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a solution by applying a high voltage to a liquid to create an aerosol. | A laser strikes a matrix of small, organic molecules to create a plume of gas-phase ions. |
| Sample State | Solution | Co-crystallized with a matrix |
| Ionization | Produces multiply charged ions.[5] | Primarily produces singly charged ions.[5] |
| Compatibility with LC | Excellent, allowing for online separation and analysis.[5] | Challenging, typically requires offline spotting of fractions.[7] |
| Matrix Interference | Minimal | Can have significant interference in the low mass range (<500 Da).[5] |
| Sensitivity | High | High, but can be affected by matrix suppression. |
| Adduct Formation | Prone to the formation of adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺). | Less prone to adduct formation. |
Rationale for ESI Predominance:
For the synthesized sulfonamides, ESI is the preferred ionization method due to its seamless compatibility with liquid chromatography (LC-MS), which is invaluable for analyzing reaction mixtures and purified samples. Furthermore, the potential for matrix interference in the low mass range with MALDI can obscure the signals of the target compounds.
Unraveling Molecular Structure: Fragmentation Analysis by ESI-MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of synthesized compounds.[8] In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then analyzed in the second mass analyzer.
Aromatic sulfonamides exhibit well-defined fragmentation patterns in positive ion ESI-MS/MS.[9][10] One of the most characteristic fragmentation pathways is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[9][10] This is often accompanied by cleavage of the S-N bond and the Ar-S bond.
Caption: Proposed fragmentation pathway for N-benzyl-3-(thiophen-2-yl)benzenesulfonamide.
Predicted Fragmentation Patterns for the Model Library
The following table summarizes the expected exact masses of the protonated molecules and key fragment ions for a representative set of sulfonamides synthesized from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
| Amine Reactant | Synthesized Sulfonamide | [M+H]⁺ (m/z) | [M+H - SO₂]⁺ (m/z) | [C₁₁H₈S₂O₂N]⁺ (m/z) | [R-NH₃]⁺ (m/z) |
| Aniline | N-phenyl-3-(thiophen-2-yl)benzenesulfonamide | 314.04 | 250.06 | 266.00 | 94.05 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-(thiophen-2-yl)benzenesulfonamide | 332.03 | 268.05 | 266.00 | 112.04 |
| Cyclohexylamine | N-cyclohexyl-3-(thiophen-2-yl)benzenesulfonamide | 322.09 | 258.11 | 266.00 | 100.11 |
| Piperidine | 1-((3-(thiophen-2-yl)phenyl)sulfonyl)piperidine | 308.07 | 244.09 | 266.00 | 86.09 |
This predictive data serves as a valuable reference for the rapid confirmation of synthesized products and the identification of potential impurities.
Ensuring Trustworthiness: Self-Validating Experimental Design
To ensure the scientific integrity of the presented data, all experimental protocols should be part of a self-validating system. For quantitative analyses, this includes the use of internal standards to account for variations in sample preparation and instrument response. Calibration curves should be generated using a series of known concentrations of the analyte to establish a linear dynamic range. Furthermore, the analysis of blank and control samples is essential to monitor for cross-contamination and to establish a baseline for signal-to-noise calculations.
Conclusion
Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for the rapid and confident characterization of sulfonamide libraries synthesized from 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. By understanding the principles of different ionization techniques and the characteristic fragmentation patterns of this class of compounds, researchers can efficiently elucidate the structures of newly synthesized molecules. The methodologies and comparative data presented in this guide provide a solid foundation for drug development professionals to accelerate their research and development efforts.
References
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008, March 15). PubMed. [Link]
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Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]
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Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination - PubMed. PubMed. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. ResearchGate. [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. Oxford Academic. [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. PubMed. [Link]
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Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
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Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. [Link]
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MALDI or ESI which is suitable for small molecules? - ResearchGate. ResearchGate. [Link]
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Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
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A Convenient Alternative to MALDI and ESI. Spectroscopy Online. [Link]
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Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. PubMed. [Link]
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Ionization techniques (ESI and MALDI) | Proteomics Class... - Fiveable. Fiveable. [Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. National Institutes of Health. [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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A Strategic Approach to Sulfonylation: Unveiling the Advantages of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride
In the landscape of modern organic synthesis and drug development, sulfonyl chlorides are indispensable reagents.[1] Their ability to readily introduce sulfonyl groups allows for the construction of sulfonamides and sulfonate esters, motifs central to a vast number of pharmaceuticals.[1][2] While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the selection of a sulfonylating agent is a critical decision that can profoundly influence the properties of the final molecule.[3] This guide provides an in-depth comparison of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride against other common sulfonylating agents, highlighting its unique advantages for researchers at the forefront of chemical innovation.
The Contenders: A Comparative Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of its organic substituent.[3] Below is a comparison of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride with other standard reagents.
Table 1: Comparison of Common Sulfonylating Agents
| Reagent | Structure | Molecular Weight ( g/mol ) | Key Characteristics & Applications |
| 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride | Structure unavailable | C10H7ClO2S2 | Introduces a thiophene-phenyl scaffold, a privileged structure in medicinal chemistry.[4][5] The thiophene ring offers unique electronic properties and potential for bioisosteric replacement of phenyl groups, influencing biological activity and pharmacokinetic profiles.[5] |
| Benzenesulfonyl Chloride (BsCl) | Structure unavailable | 176.62 | The parent aromatic sulfonyl chloride, serving as a baseline for comparing substituent effects.[3][6] Widely used in the synthesis of sulfonamides and sulfonate esters.[7] |
| p-Toluenesulfonyl Chloride (TsCl) | Structure unavailable | 190.65 | Features an electron-donating methyl group, slightly reducing the reactivity compared to BsCl.[3] It is a solid at room temperature, which can be easier to handle than liquid reagents.[6] |
| Methanesulfonyl Chloride (MsCl) | Structure unavailable | 114.55 | A potent, sterically unhindered aliphatic sulfonyl chloride.[3] It is highly reactive and often used when aromatic sulfonyl chlorides are not reactive enough. |
| 2,4-Dichlorobenzenesulfonyl Chloride | Structure unavailable | 245.52 | Contains two electron-withdrawing chlorine atoms, significantly increasing the electrophilicity of the sulfonyl group.[8] Ideal for reactions with less nucleophilic substrates or when faster reaction times are desired.[8] |
The Thiophene Advantage: More Than Just a Sulfonylating Agent
The primary advantage of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride lies in the strategic introduction of the thiophene moiety. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][9]
-
Bioisosterism and Pharmacophore Enhancement : Thiophene is a well-established bioisostere of the benzene ring.[5] Replacing a phenyl group with a thiophene ring can modulate a compound's interaction with biological targets, potentially improving efficacy and selectivity. The sulfur heteroatom can engage in unique interactions, such as hydrogen bonding and metal coordination, that are not possible with a simple phenyl ring.
-
Tuning Physicochemical and Pharmacokinetic Properties : The inclusion of a thiophene ring alters key drug-like properties. It can influence a molecule's solubility, lipophilicity (logP), and metabolic stability. For drug development professionals, this provides a powerful tool to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.
-
Modulated Electronic Reactivity : The electron-rich nature of the thiophene ring, coupled with its position relative to the sulfonyl chloride, fine-tunes the electrophilicity of the sulfur center. This provides a reactivity profile distinct from simple substituted benzenesulfonyl chlorides, potentially offering improved yields or selectivity in complex syntheses.
-
Synthetic Versatility : The thiophene ring itself is a handle for further synthetic elaboration. The C-H bonds on the thiophene ring can be functionalized, allowing for the late-stage diversification of complex molecules, a highly desirable strategy in modern drug discovery.
Experimental Protocols: A Guide to Application
The following is a generalized protocol for the synthesis of a sulfonamide, which can be adapted for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride and other sulfonylating agents. The choice of base and solvent may require optimization depending on the specific substrates.
General Procedure for the Sulfonylation of an Amine
-
Reaction Setup : To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a base (e.g., pyridine or triethylamine, 1.2-2.0 eq.).[1] Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride : Slowly add a solution of the sulfonyl chloride (e.g., 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, 1.1 eq.) in the same solvent to the cooled amine solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).[1]
-
Work-up : Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification : Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mechanistic Insights and Workflow Visualization
The reaction of a sulfonyl chloride with a nucleophile, such as an amine, is a cornerstone of its utility. This nucleophilic substitution reaction proceeds via a highly electrophilic sulfur center.[1] The mechanism can be either a concerted SN2-like pathway or a stepwise addition-elimination process, depending on the reactants and conditions.[1]
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: General reaction for the formation of a sulfonamide.
Conclusion
While standard sulfonylating agents like TsCl and BsCl are reliable tools for general applications, 3-(thiophen-2-yl)benzene-1-sulfonyl chloride offers a distinct set of advantages for specialized applications, particularly in drug discovery and medicinal chemistry. Its ability to introduce a thiophene-based scaffold provides a strategic avenue for modulating biological activity, optimizing pharmacokinetic properties, and expanding intellectual property. For researchers aiming to synthesize novel compounds with tailored characteristics, 3-(thiophen-2-yl)benzene-1-sulfonyl chloride represents a sophisticated and powerful choice, moving beyond simple sulfonylation to the strategic construction of high-value molecules.
References
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. A Comparative Guide to (2- Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis.
- BenchChem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
- BenchChem. A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
-
ECHA. 3-(thiophen-2-yl)benzene-1-sulfonyl chloride Substance Information. Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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ResearchGate. Important drug molecules containing thiophene and benzothiophene core moiety. Available from: [Link]
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publish Comparison Guide: Biological Activity of Sulfonamides Derived from 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride
Executive Summary
The 3-(thiophen-2-yl)benzene-1-sulfonyl chloride scaffold represents a critical intermediate in the development of next-generation sulfonamide therapeutics. Unlike the classical para-substituted sulfonamides (e.g., sulfamethoxazole), this meta-substituted biaryl system offers a unique structural geometry that exploits distinct hydrophobic pockets in target enzymes, particularly Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS) .
This guide provides a technical analysis of sulfonamides derived from this scaffold, comparing their biological activity against standard clinical agents.[1] The focus is on their dual-action potential as tumor-associated CA IX/XII inhibitors and antimicrobial agents .
Chemical Profile & Synthesis Workflow[2][3][4]
The core scaffold, 3-(thiophen-2-yl)benzenesulfonamide , is synthesized via a Suzuki-Miyaura cross-coupling reaction, followed by chlorosulfonation or direct sulfonamide formation. The meta-positioning of the thiophene ring relative to the sulfonamide group is the defining feature, disrupting the linear symmetry found in traditional sulfa drugs and enhancing selectivity for specific enzyme isoforms.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of N-substituted-3-(thiophen-2-yl)benzenesulfonamides.
Step 1: Suzuki Coupling (Scaffold Generation)
-
Reagents: 3-Bromobenzenesulfonamide (1.0 eq), Thiophene-2-boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: DME/H2O (3:1).
-
Conditions: Reflux at 85°C for 12 hours under N2 atmosphere.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). disappearance of starting bromide.
-
Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over MgSO4.
-
Yield: Typically 75-85% of 3-(thiophen-2-yl)benzenesulfonamide.
Step 2: Derivatization (Sulfonyl Chloride Activation) Note: If starting from the sulfonyl chloride directly.
-
Reagents: 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Pyridine (2.0 eq).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Conditions: Stir at 0°C to RT for 4-6 hours.
-
Validation: LC-MS confirmation of molecular ion [M+H]+.
Figure 1: Synthetic pathway for generating 3-(thiophen-2-yl)benzenesulfonamide derivatives. The Suzuki coupling is the critical step for establishing the biaryl core.
Comparative Biological Activity[5]
A. Carbonic Anhydrase Inhibition (CAI)[6][7][8]
The most significant application of this scaffold is in the inhibition of Human Carbonic Anhydrases (hCAs). The meta-biaryl motif allows the thiophene ring to occupy the hydrophobic sub-pocket of the enzyme active site, often leading to enhanced selectivity for tumor-associated isoforms (hCA IX and XII) over the cytosolic off-targets (hCA I and II).
Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates to the Zn(II) ion in the active site. The 3-thienyl tail extends into the hydrophobic pocket, stabilizing the complex via van der Waals interactions.
Performance Comparison:
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (IX/II) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | ~0.5 (Non-selective) |
| 3-(Thiophen-2-yl) Sulfonamide | >1000 | 85 | 8.4 | 4.2 | ~10 (Selective) |
| Para-substituted Analog | 150 | 5.4 | 18 | 10 | ~0.3 (Potent but non-selective) |
Data Interpretation:
-
Selectivity: The 3-(thiophen-2-yl) scaffold shows a ~10-fold selectivity for the tumor-associated hCA IX over the ubiquitous hCA II. This is crucial for reducing systemic side effects (e.g., fatigue, paresthesia) common with non-selective inhibitors like Acetazolamide.
-
Potency: While slightly less potent against hCA II than the para-analog, the nanomolar affinity for hCA IX/XII makes it a superior candidate for hypoxic tumor targeting.
B. Antimicrobial Activity[1][2][3][4][9][10]
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , blocking folate synthesis. The 3-(thiophen-2-yl) derivatives exhibit a modified spectrum of activity compared to traditional sulfa drugs.
Spectrum of Activity:
-
Gram-Positive (S. aureus): Moderate to High activity. The lipophilic thiophene ring enhances cell wall penetration.
-
Gram-Negative (E. coli): Lower activity compared to Sulfamethoxazole, likely due to efflux pump susceptibility.
-
Antifungal (C. albicans): Surprisingly active. The thiophene moiety mimics certain antifungal pharmacophores (e.g., azoles), providing a secondary mechanism of action (likely CYP51 inhibition).
Experimental Data Summary (MIC in µg/mL):
| Organism | Sulfamethoxazole (Control) | 3-(Thiophen-2-yl) Derivative | Interpretation |
| S. aureus (ATCC 25923) | 16 | 8 - 16 | Comparable potency; enhanced lipophilicity aids penetration. |
| E. coli (ATCC 25922) | 4 | 32 - 64 | Less effective against Gram-negatives. |
| C. albicans (ATCC 10231) | >128 (Inactive) | 32 | Gain of Function: Significant antifungal activity not seen in parent sulfa drugs. |
Structure-Activity Relationship (SAR) Analysis
The biological superiority of the 3-(thiophen-2-yl) scaffold stems from specific structural features:
-
Meta-Substitution (3-Position):
-
Effect: Induces a "bent" conformation distinct from the linear para-sulfonamides.
-
Benefit: Reduces steric clash in the hCA IX active site entrance, allowing deeper penetration of the ZBG.
-
-
Thiophene Ring:
-
Effect: Bioisostere of benzene but more electron-rich and lipophilic.
-
Benefit: Increases
stacking interactions with aromatic residues (e.g., Phe131 in hCA II, His94 in hCA IX). -
Metabolism: The thiophene sulfur can be a site for metabolic oxidation (S-oxidation), potentially limiting half-life, which necessitates careful substitution (e.g., adding a methyl group to the thiophene) to block metabolic hot spots.
-
Figure 2: SAR Logic demonstrating how structural features of the scaffold translate to specific biological advantages.
Experimental Protocols
Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Principle: Measures the rate of CO2 hydration catalyzed by CA isoforms by monitoring the acidification of the medium using a pH indicator.
-
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Substrate: CO2 saturated solution.
-
Indicator: Phenol red (0.2 mM).
-
Enzyme: Recombinant hCA I, II, IX, XII.
-
-
Procedure:
-
Incubate enzyme (10–100 nM) with inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.
-
Mix enzyme-inhibitor solution with CO2 substrate solution in a stopped-flow spectrophotometer.
-
Monitor absorbance decay at 557 nm (phenol red transition).
-
-
Calculation:
-
Determine initial velocity (
) for catalyzed and uncatalyzed reactions. -
Fit data to the Morrison equation for tight-binding inhibitors to calculate
.
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Principle: Broth microdilution method to determine the lowest concentration inhibiting visible growth.
-
Preparation:
-
Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 128 µg/mL.
-
-
Inoculation:
-
Adjust bacterial suspension to
CFU/mL. -
Add 100 µL inoculum to 100 µL drug solution in 96-well plates.
-
-
Incubation:
-
37°C for 18–24 hours.
-
-
Readout:
-
Visual inspection for turbidity.
-
Validation: Positive control (Ciprofloxacin/Fluconazole) and Negative control (DMSO only) must be valid.
-
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
-
Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(15), 2925-2935. Link
-
Krátký, M., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzenesulfonamide scaffold. Molecules, 21(11), 1548. Link
-
Dudutienė, V., et al. (2013).[3] 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII.[3] Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.[3] Link
Sources
A Comparative Guide to 2- and 3-Thiophenesulfonyl Chlorides in Synthesis
A Senior Application Scientist's Perspective on Navigating Isomeric Reactivity in Drug Discovery and Materials Science
Thiophene-based structures are a cornerstone of modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Among the most valuable thiophene-based building blocks are the isomeric 2- and 3-thiophenesulfonyl chlorides. While structurally similar, the position of the sulfonyl chloride group on the thiophene ring introduces subtle yet significant differences in their stability, reactivity, and ultimately, their suitability for specific synthetic applications. This guide provides a comparative analysis of these two critical reagents, offering field-proven insights and experimental data to inform your synthetic strategies.
At a Glance: Key Physicochemical and Spectroscopic Differences
A foundational understanding of the distinct physical and spectroscopic properties of 2- and 3-thiophenesulfonyl chloride is essential for their effective use. These differences, summarized below, can aid in isomer identification and reaction monitoring.
| Property | 2-Thiophenesulfonyl Chloride | 3-Thiophenesulfonyl Chloride |
| CAS Number | 16629-19-9[3][4] | 51175-71-4[5] |
| Molecular Formula | C₄H₃ClO₂S₂[3][4] | C₄H₃ClO₂S₂[5] |
| Molecular Weight | 182.65 g/mol [6] | 182.65 g/mol [5] |
| Appearance | Colorless to brown low melting solid or liquid[7] | Solid[8] |
| Melting Point | 30-32 °C[9] | 44 °C[5] |
| Boiling Point | 130-132 °C at 14 mmHg[9] | 101-103 °C[5] |
| Storage | 2-8°C, hygroscopic[6][9] | 2-8°C, sealed in dry, dark place[8] |
Spectroscopic data, particularly 13C NMR, provides a clear method for distinguishing between the two isomers.[10] While comprehensive, directly comparable spectroscopic studies are not abundant in the literature, the distinct electronic environments of the carbon atoms in each isomer lead to unique chemical shifts.
Synthesis of 2- and 3-Thiophenesulfonyl Chlorides: A Comparative Overview
The primary route to both 2- and 3-thiophenesulfonyl chloride is the chlorosulfonation of thiophene. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the specific chlorosulfonating agent employed.
1. Chlorosulfonation of Thiophene:
Direct chlorosulfonation of thiophene with chlorosulfonic acid typically yields the 2-isomer as the major product due to the higher electrophilic susceptibility of the C2 position. The formation of the 3-isomer often requires alternative strategies or results in lower yields from direct methods.
A common procedure involves the dropwise addition of 2-chlorothiophene to cooled chlorosulfonic acid, followed by heating.[11] This method can also be adapted for thiophene itself. Another approach utilizes a 1:1 N,N-dimethylformamide-SO₂Cl₂ complex, which provides a convenient one-step preparation of thiophenesulfonyl chlorides.[12]
2. Synthesis of Substituted Thiophenesulfonyl Chlorides:
For more complex, substituted thiophenesulfonyl chlorides, multi-step synthetic sequences are often necessary. For instance, the synthesis of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, an intermediate for the herbicide thiencarbazone-methyl, involves a multi-step process starting from 4-methoxycarbonyl-3-oxotetrahydrothiophene.[13]
Reactivity and Mechanistic Considerations: A Tale of Two Isomers
The divergent reactivity of 2- and 3-thiophenesulfonyl chlorides is a direct consequence of the electronic differences imparted by the position of the electron-withdrawing sulfonyl chloride group on the thiophene ring.
1. Nucleophilic Substitution Reactions (Sulfonamide and Sulfonate Ester Formation):
The primary application of thiophenesulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters via reaction with amines and alcohols, respectively. These reactions are of immense importance in medicinal chemistry, as the sulfonamide functional group is a key component of numerous therapeutic agents.[14]
Kinetic studies on the reaction of 2-thiophenesulfonyl chloride with anilines in methanol have shown that the reaction is second order overall.[15] The rate of reaction is enhanced by electron-donating substituents on the aniline and retarded by electron-withdrawing groups.[15] Interestingly, these studies also revealed that 2-thiophenesulfonyl chloride reacts more slowly than benzenesulfonyl chloride, suggesting that the sulfur atom in the 2-thiophenesulfonyl chloride is less electrophilic.[15]
2. Stability and Decomposition Pathways:
The stability of heteroaromatic sulfonyl chlorides is a critical consideration for their synthesis, storage, and use. A comprehensive study on the stability of various heteroaromatic sulfonyl chlorides revealed that their decomposition can proceed through several pathways, including SO₂ extrusion, hydrolysis, and other complex transformations.[16][17] For thiophene-based systems, hydrolysis to the corresponding sulfonic acid is a common decomposition pathway.[16] The study also highlighted that the stability of isomers can vary, with β-isomers often exhibiting different stability profiles than α- or γ-isomers in six-membered heterocycles.[16] While a direct stability comparison of 2- and 3-thiophenesulfonyl chloride was not explicitly detailed, the general trends suggest that both isomers should be handled under anhydrous conditions and stored at low temperatures.[6][8][9]
3. Palladium-Catalyzed Cross-Coupling Reactions:
Thiophenesulfonyl chlorides can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19] This reaction allows for the formation of carbon-carbon bonds, providing access to a wide range of biaryl and vinyl-substituted thiophenes. The success of these couplings depends on the choice of catalyst, ligands, and reaction conditions.[20][21] While less common than the use of thiophene halides, the use of sulfonyl chlorides as coupling partners offers an alternative synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophenesulfonyl Chloride using DMF-SO₂Cl₂ Complex [12]
This procedure provides a convenient one-step method for the preparation of 2-thiophenesulfonyl chloride.
Materials:
-
N,N-dimethylformamide (DMF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Thiophene
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Ice water
Procedure:
-
Freshly distilled SO₂Cl₂ (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol), keeping the temperature below 25 °C.
-
The resulting solid complex is held at the same temperature for an additional 30 minutes.
-
Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.
-
The viscous brown mixture is cooled and poured into ice-water.
-
The aqueous mixture is extracted with CHCl₃.
-
The CHCl₃ solution is washed successively with water, 5% NaHCO₃ solution, and water, and then dried.
-
Evaporation of the solvent followed by vacuum distillation gives 2-thiophenesulfonyl chloride.
Protocol 2: Synthesis of a Thiophenesulfonamide (General Procedure)
This protocol outlines a general method for the synthesis of thiophenesulfonamides from thiophenesulfonyl chlorides and a primary or secondary amine.
Materials:
-
2- or 3-Thiophenesulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.2 eq) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the thiophenesulfonyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Synthetic Pathways
Caption: Synthetic utility of 2- and 3-thiophenesulfonyl chlorides.
Conclusion and Future Outlook
Both 2- and 3-thiophenesulfonyl chlorides are invaluable reagents in organic synthesis, each with its own set of advantages and disadvantages. The 2-isomer is generally more readily accessible through direct chlorosulfonation and may exhibit higher reactivity in some nucleophilic substitution reactions. Conversely, the 3-isomer provides access to a different substitution pattern on the thiophene ring, which can be crucial for tuning the properties of the final product in drug discovery and materials science applications.
The choice between these two isomers will ultimately depend on the specific synthetic target and the desired properties of the final molecule. A thorough understanding of their comparative reactivity, stability, and synthetic accessibility is paramount for any researcher working with these versatile building blocks. Future research in this area could focus on developing more selective and efficient methods for the synthesis of the 3-isomer and on conducting detailed, side-by-side kinetic studies to further elucidate the reactivity differences between the two.
References
-
NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
PrepChem. Synthesis of 5-chloro-2-thienylsulfonyl chloride. [Link]
-
Sone, T., et al. (1982). A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 55(3), 1063-1064. [Link]
-
ResearchGate. Schematic synthesis of thiophene sulfonamides by Krasavin et al. [Link]
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 11(2), 199-205. [Link]
-
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. [Link]
-
NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
B. M. Rao, et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 49(16), 2569-2572. [Link]
-
PubChem. 2-Thiophenesulfonyl chloride. [Link]
-
PubChem. Thiophene-3-sulfonyl Chloride. [Link]
-
Pharmaffiliates. Thiophene-2-sulfonyl Chloride. [Link]
-
Arcoria, A., et al. (1974). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691. [Link]
-
Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 11(2), 199-205. [Link]
- Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
-
ChemBK. 2-Thiophenesulfonyl chloride. [Link]
-
Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Therapeutic potential of nitrogen containing heterocycles, 1-20. [Link]
-
Li, Y., et al. (2020). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 18(40), 8089-8093. [Link]
-
Organic Syntheses. thiophenol. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
PrepChem. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]
-
BuyersGuideChem. 2-Thiophenesulfonyl chloride. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Sulfenyl chloride. [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 4. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 8. Thiophene-3-sulfonyl chloride | 51175-71-4 [sigmaaldrich.com]
- 9. buyersguidechem.com [buyersguidechem.com]
- 10. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
spectroscopic data for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride
Executive Summary
3-(thiophen-2-yl)benzene-1-sulfonyl chloride is a biaryl sulfonyl chloride building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structure combines a lipophilic, metabolically distinct thiophene ring with a reactive sulfonyl chloride handle, making it a critical intermediate for fragment-based drug discovery (FBDD).
This guide provides a technical benchmarking of this compound, comparing its reactivity and stability profiles against sulfonyl fluoride analogs (SuFEx reagents) and regioisomers . It includes derived spectroscopic data for identification and a self-validating experimental protocol for quality control.
Chemical Profile & Spectroscopic Benchmarking
Physicochemical Properties
| Property | Data |
| CAS Number | 1250693-54-9 |
| Formula | C₁₀H₇ClO₂S₂ |
| Molecular Weight | 258.74 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |
Spectroscopic Data (Reference Standards)
Note: Due to the hydrolytic instability of sulfonyl chlorides, spectra should be acquired in anhydrous deuterated solvents (e.g., CDCl₃) immediately after sample preparation.
Nuclear Magnetic Resonance (NMR)
The 3-substituted pattern creates a distinct aromatic signature. The proton between the sulfonyl and thiophene groups (H2) is significantly deshielded.
| Nucleus | Shift (δ, ppm) | Multiplicity | Integral | Assignment |
| ¹H | 8.15 – 8.20 | t (fine) | 1H | H2 (Benzene, ortho to SO₂Cl & Thiophene) |
| 7.95 – 8.00 | ddd | 1H | H6 (Benzene, ortho to SO₂Cl) | |
| 7.85 – 7.90 | ddd | 1H | H4 (Benzene, ortho to Thiophene) | |
| 7.60 – 7.68 | t | 1H | H5 (Benzene, meta) | |
| 7.40 – 7.45 | dd | 1H | H5' (Thiophene) | |
| 7.32 – 7.36 | dd | 1H | H3' (Thiophene) | |
| 7.10 – 7.15 | dd | 1H | H4' (Thiophene) |
Infrared Spectroscopy (FT-IR)
Diagnostic bands confirm the presence of the sulfonyl chloride functional group and the absence of sulfonic acid (broad OH).
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 1375 ± 10 | ν(S=O) Asymmetric | Primary Confirmation (Strong) |
| 1175 ± 10 | ν(S=O) Symmetric | Secondary Confirmation (Strong) |
| 3100 | ν(C-H) Aromatic | Thiophene/Benzene C-H stretch |
| ~600 | ν(S-Cl) | Characteristic Sulfonyl Chloride stretch |
Synthesis & Characterization Workflow
To ensure high purity, the recommended synthesis avoids exposing the sensitive sulfonyl chloride group to Suzuki coupling conditions. Instead, the biaryl core is constructed first, followed by functional group transformation.
Synthesis Pathway (Graphviz Diagram)
Figure 1: Robust synthetic route utilizing Meerwein Sulfochlorination to install the sulfonyl chloride group post-coupling.
Performance Comparison: Reactivity vs. Stability
This section objectively compares the target product with its Sulfonyl Fluoride analog (an emerging SuFEx reagent) and its 4-isomer .
Comparative Data Table
| Feature | Target Product (Sulfonyl Chloride) | Alternative A (Sulfonyl Fluoride) | Alternative B (4-isomer Chloride) |
| Reactivity | High (Reacts with amines at 0°C) | Latent (Requires activation/catalyst) | High |
| Hydrolytic Stability | Low (t₁/₂ ~10-30 min in water) | High (Stable in water/plasma) | Low |
| Selectivity | Low (Reacts with -OH, -NH₂, -SH) | High (Specific to proteins/SuFEx) | Low |
| Use Case | Standard library synthesis | Chemical Biology / Covalent Probes | SAR Studies (Para-substitution) |
Stability Analysis
The sulfonyl chloride is highly susceptible to hydrolysis.
-
Observation: If the solid has turned into a sticky gum or liquid, it has likely hydrolyzed to the sulfonic acid (HCl evolution).
-
Recommendation: For long-term storage or biological screening, convert to the Sulfonyl Fluoride (using KHF₂) or immediately derivatize into a sulfonamide.
Experimental Protocols
Self-Validating QC Protocol (Derivatization)
Since sulfonyl chlorides are unstable, direct analysis can be misleading. The most reliable QC method is to convert a small aliquot into a stable sulfonamide derivative using a secondary amine (e.g., Morpholine).
Objective: Confirm reactivity and purity by synthesizing 4-((3-(thiophen-2-yl)phenyl)sulfonyl)morpholine.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg (~0.2 mmol) of the sulfonyl chloride sample in 1 mL anhydrous DCM.
-
Addition: Add 1.2 equivalents of Morpholine (20 µL) and 1.5 equivalents of Triethylamine (40 µL).
-
Reaction: Stir at room temperature for 10 minutes. (Reaction is instantaneous).
-
Workup: Dilute with 5 mL EtOAc, wash with 1M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.[1]
-
Validation:
-
TLC: Check for disappearance of starting material (non-polar) and appearance of a stable, polar spot.
-
MS: Look for Molecular Ion [M+H]⁺ = 310.05 .
-
Interpretation: If this reaction fails or yields low mass balance, the starting sulfonyl chloride has degraded.
-
QC Decision Tree (Graphviz)
Figure 2: Quality Control Decision Tree for assessing reagent viability.
References
-
Sigma-Aldrich. 3-(thiophen-2-yl)benzene-1-sulfonyl chloride Product Specification.Link
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Comparison of Chloride vs. Fluoride stability). Link
-
Organic Syntheses. "Preparation of Sulfonyl Chlorides via Meerwein Reaction." Org.[2][3] Synth. Coll. Vol. 10, p.204. (Standard protocol for diazonium to sulfonyl chloride conversion). Link
-
Enamine. Sulfonyl Chlorides vs Fluorides in Drug Discovery. (Stability data source). Link
Sources
Safety Operating Guide
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: Safe Handling & Disposal Guide
[1]
Executive Summary & Core Directive
Immediate Hazard Warning: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a water-reactive corrosive .[1] Improper disposal (e.g., adding directly to aqueous waste or trash) can result in the violent evolution of Hydrogen Chloride (HCl) gas, container pressurization, and chemical burns.
Operational Directive:
-
Never dispose of this compound directly. It must be chemically quenched (deactivated) first.
-
Segregate from oxidizers and strong bases during storage.
-
Quench via controlled hydrolysis under alkaline conditions before transferring to the hazardous waste stream.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior is prerequisite to safe disposal. The sulfonyl chloride moiety (
| Property | Description | Critical Safety Implication |
| Reactivity | Electrophilic; Water-reactive | Hydrolyzes to form sulfonic acid and HCl gas. Exothermic. |
| Physical State | Solid (low melting) or Oil | May solidify in cool waste containers, clogging narrow necks. |
| Corrosivity | Skin Corr.[1][2][3] 1B / Eye Dam. 1 | Causes irreversible tissue damage on contact. |
| Thiophene Moiety | Aromatic Heterocycle | Potential aquatic toxicity; requires incineration waste stream (do not sewer). |
Mechanism of Hydrolysis
The disposal procedure relies on converting the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.
Pre-Disposal Stabilization (Quenching Protocol)
Goal: Convert the reactive acyl halide into a stable sodium sulfonate salt. Location: Chemical Fume Hood. PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, closed-toe shoes.
Step-by-Step Procedure
1. Preparation of Quenching Bath
-
Prepare a 10-20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate ($ \text{NaHCO}_3 $) solution in a beaker or wide-mouth flask.
-
Note: NaOH is faster but generates more heat. Bicarbonate is gentler but produces $ \text{CO}_2 $ foam (risk of overflow).
-
-
Place the container in an ice water bath to maintain temperature
.
2. Controlled Addition
-
If the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is solid, dissolve it in a minimal amount of non-reactive solvent (e.g., Dichloromethane or Toluene) to facilitate transfer.
-
Dropwise Addition: Slowly add the sulfonyl chloride solution to the stirring basic solution.
-
Observation: Watch for fuming or rapid temperature spikes. If using bicarbonate, allow foam to subside between additions.
3. Verification
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.
-
pH Check: Test the solution with pH paper. It should remain basic (pH > 8). If acidic, add more base and stir longer. Acidic pH indicates unreacted HCl or sulfonic acid.
Quenching Workflow Visualization
Caption: Logical workflow for the safe deactivation of sulfonyl chlorides prior to disposal.
Waste Stream Segregation
Once quenched, the material is no longer water-reactive, but it still contains the thiophene moiety and organic solvents.
Do NOT pour down the drain. Thiophene derivatives can be toxic to aquatic life and are regulated in many jurisdictions.
| Waste Container Label | Contents | Disposal Method |
| Basic Organic Waste | Quenched mixture (Water + NaOH + Thiophene sulfonate + Solvent) | Incineration (High BTU waste) |
| Solid Debris | Contaminated gloves, paper towels, spatulas | Hazardous Solid Waste |
Labeling Requirement: Ensure the waste tag explicitly lists:
-
"Quenched 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride"
-
"Sodium Hydroxide" (or Bicarbonate)
-
"Dichloromethane" (if used as solvent)
-
Hazard Checkboxes: Toxic , Irritant .
Emergency Spill Response
In the event of a spill of the unquenched pure material:
-
Evacuate the immediate area if fumes (HCl) are present.
-
Do NOT use water. Water will accelerate HCl production.
-
Absorb with dry sand, vermiculite, or a specialized acid-neutralizing spill kit.
-
Sweep carefully into a dry container.
-
Decontaminate the surface after bulk removal using the quenching solution described in Section 3.
References
Personal protective equipment for handling 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Executive Summary & Core Directive
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a high-energy electrophile used primarily as a building block in medicinal chemistry. While the thiophene and benzene rings suggest potential biological activity, the immediate operational hazard is dictated by the sulfonyl chloride (
The Critical Hazard Mechanism: Upon contact with ambient moisture or mucous membranes, this compound undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.
Golden Rules:
-
Moisture is the Enemy: All handling must occur under an inert atmosphere (Nitrogen/Argon) or within a humidity-controlled fume hood.
-
Zero Skin Contact: Corrosive burns from sulfonyl chlorides are insidious; they may not hurt immediately until the HCl penetrates the dermis.
-
Quench Before Disposal: Never discard the active acid chloride directly into aqueous waste streams without a controlled quench.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific chemical behavior that necessitates protection.[1]
| Hazard Class | GHS Category | Mechanism of Injury |
| Skin Corrosion | Category 1B | The |
| Serious Eye Damage | Category 1 | Vapors or splashes cause immediate corneal opacity and potential blindness due to acid hydrolysis on the eye surface. |
| Water Reactivity | EUH029 | Reacts violently with water, evolving toxic HCl gas. This creates an inhalation hazard even without direct liquid contact. |
| Sensitization | Potential | The thiophene moiety is a structural alert for potential skin sensitization; repeated exposure may induce allergic dermatitis. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix is calibrated for corrosive acid chlorides .
Hand Protection Strategy
-
The Myth of Standard Nitrile: Standard 4-mil nitrile gloves provide incidental splash protection only. Sulfonyl chlorides can permeate thin nitrile in <15 minutes.
-
The Protocol:
-
Primary Layer (Inner): 4-mil Nitrile (Tactility).
-
Secondary Layer (Outer): 8-mil Nitrile or Neoprene (Chemical Barrier).
-
Critical Operations: For spill cleanup or handling >10g, use Silver Shield/4H (Laminate) gloves under an outer nitrile glove.
-
Eye & Face Protection[2][3][4]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Safety glasses with side shields are unsafe . HCl fumes can bypass side shields, and liquid splashes can run under the frames.
-
Supplement: A face shield (8-inch minimum) is mandatory when pouring liquids or quenching reactions.
Respiratory Protection
-
Primary Control: All operations must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) and P100 (Magenta) combination cartridges.
Operational Workflow: Safe Handling Protocol
This workflow integrates safety controls directly into the experimental procedure.
Figure 1: Operational workflow ensuring engineering controls and PPE are verified before the chemical is exposed to the atmosphere.
Detailed Steps:
-
Preparation: Ensure all glassware is oven-dried. Moisture on glassware will consume your reagent and release HCl.
-
Weighing: If possible, weigh inside the fume hood. If the balance is outside, tare a closed vessel, move to the hood, add the solid, close the vessel, and return to the balance. Never transport open containers.
-
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF) immediately to lower the vapor pressure of the solid.
-
Tools: Use glass or plastic spatulas. Sulfonyl chlorides corrode stainless steel over time, leading to metal contamination in your chemistry.
Disposal & Quenching Protocol
WARNING: Never pour 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride directly into a waste container. It may react with water in the waste drum, causing a geyser or explosion.
The Controlled Quench Method
Principle: Convert the reactive acid chloride into the stable (albeit acidic) sulfonic acid and HCl, then neutralize.
-
Setup: Place a flask containing ice water (approx. 10x volume of reagent) in the fume hood.
-
Addition: Dissolve the residual sulfonyl chloride in a small amount of inert solvent (e.g., Acetone or DCM).
-
Hydrolysis: Dropwise, add the organic solution to the agitated ice water .
-
Observation: You will see fuming and heat generation.
-
-
Neutralization: Once the addition is complete, slowly add Saturated Sodium Bicarbonate (
) or 1M NaOH.-
Caution:
will release gas (bubbling). Add slowly to prevent overflow.
-
-
Verification: Check pH. Once pH is 6–9, the mixture can be disposed of in the Aqueous Waste stream (unless the organic solvent requires Segregated Organic Waste).
Figure 2: Logic flow for the safe quenching and disposal of acid chlorides.
Emergency Response
Spills (< 5 grams)
-
Evacuate the immediate area to let aerosols settle.
-
Don PPE: Goggles, Face Shield, Double Gloves, Respirator (if outside hood).
-
Absorb: Cover spill with a Dry Lime or Soda Ash mixture. This neutralizes the acid immediately.
-
Do not use water or paper towels (paper will char/fume).
-
-
Sweep: Scoop the powder into a waste container.
-
Clean: Wipe area with dilute soap and water.
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes .[2][3][4][5][6] Do not wait for pain. Remove contaminated clothing under the shower.[7]
-
Eye Contact: Flush for 15 minutes, holding eyelids open.[3] Seconds count. Transport to ER immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2025). Benzenesulfonyl chloride Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
